molecular formula C7H7FN2O3 B1377462 (3-Amino-5-fluoro-2-nitrophenyl)methanol CAS No. 1379351-37-7

(3-Amino-5-fluoro-2-nitrophenyl)methanol

Cat. No.: B1377462
CAS No.: 1379351-37-7
M. Wt: 186.14 g/mol
InChI Key: CSJRMADSZYPKJO-UHFFFAOYSA-N
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Description

(3-Amino-5-fluoro-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-amino-5-fluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRMADSZYPKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific chemical isomer, (3-Amino-5-fluoro-2-nitrophenyl)methanol, is limited in publicly available scientific literature. This guide presents a comprehensive overview of available data for closely related isomers, which serve as valuable reference points for researchers in the field.

Introduction

Substituted nitrophenylmethanols are a critical class of chemical intermediates, particularly in the fields of medicinal chemistry and materials science. Their unique combination of functional groups—amino, fluoro, nitro, and hydroxyl—provides a versatile scaffold for the synthesis of complex molecules. These compounds are of particular interest in drug discovery, where they serve as key building blocks for the development of kinase inhibitors and other therapeutic agents. This technical guide provides a detailed summary of the chemical properties, synthesis, and potential applications of this compound and its structurally similar isomers.

Chemical Properties

The chemical properties of aminofluoronitrophenylmethanol isomers are crucial for their application in synthesis and drug design. The following table summarizes the available quantitative data for several related isomers. It is important to note the absence of a specific CAS number for this compound in major chemical databases, suggesting it is a less common or novel compound.

Property(2-Amino-5-fluoro-3-nitrophenyl)methanol(3-Fluoro-4-nitrophenyl)methanol(2-Fluoro-5-nitrophenyl)methanol(5-Fluoro-2-nitrophenyl)methanol(3-Amino-5-nitrophenyl)methanol
CAS Number Not Available503315-74-0[1][2]63878-73-9[3]287121-32-8[4]90390-46-8[5][6]
Molecular Formula C₇H₇FN₂O₃C₇H₆FNO₃[1]C₇H₆FNO₃[3]C₇H₆FNO₃[4]C₇H₈N₂O₃[6]
Molecular Weight ~186.14 g/mol 171.13 g/mol [1]171.13 g/mol [3]171.126 g/mol [4]168.15 g/mol [6]
Melting Point Not AvailableNot AvailableNot AvailableNot Available90-93°C[5]
Boiling Point Not AvailableNot AvailableNot AvailableNot Available425.9±30.0 °C at 760 mmHg[5]
Density Not AvailableNot AvailableNot AvailableNot Available1.4±0.1 g/cm³[5]
Solubility Soluble in some organic solvents like ethanol and chloroform, slightly soluble in water.[5]Not AvailableNot AvailableNot AvailableSoluble in some organic solvents such as ethanol and chloroform, slightly soluble in water.[5]
Appearance Not AvailableNot AvailableNot AvailableNot AvailableSolid[5]

Experimental Protocols: Synthesis

A common strategy involves the reduction of a corresponding benzoic acid or ester derivative. For instance, the synthesis of (2-Amino-5-fluoro-3-nitrophenyl)methanol can start from 2-amino-5-fluoro-3-nitrobenzoic acid.[7] The carboxylic acid is reduced to a primary alcohol, often using reducing agents like lithium aluminum hydride or borane under controlled temperature and inert atmosphere to prevent unwanted side reactions.[7]

Similarly, a general procedure for the synthesis of (2-fluoro-3-nitrophenyl)methanol from methyl 2-fluoro-3-nitrobenzoate has been described.[8] This involves the use of diisobutylaluminium hydride (DIBAL) in toluene at low temperatures.[8]

The following diagram illustrates a generalized synthetic workflow for this class of compounds.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product Substituted\nNitrobenzoic Acid/Ester Substituted Nitrobenzoic Acid/Ester Reduction Reduction Substituted\nNitrobenzoic Acid/Ester->Reduction Quenching Quenching Reduction->Quenching Reducing Agent\n(e.g., LiAlH4, DIBAL-H) Reducing Agent (e.g., LiAlH4, DIBAL-H) Reducing Agent\n(e.g., LiAlH4, DIBAL-H)->Reduction Inert Atmosphere\n(e.g., N2, Ar) Inert Atmosphere (e.g., N2, Ar) Inert Atmosphere\n(e.g., N2, Ar)->Reduction Low Temperature\n(e.g., -78°C to 0°C) Low Temperature (e.g., -78°C to 0°C) Low Temperature\n(e.g., -78°C to 0°C)->Reduction Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography (Aminofluoronitrophenyl)methanol (Aminofluoronitrophenyl)methanol Chromatography->(Aminofluoronitrophenyl)methanol

Generalized Synthesis Workflow

Applications in Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[9][10]

The aminophenyl moiety of these molecules can serve as a scaffold to which other chemical groups are attached to create a molecule that can bind to the active site of a specific kinase, thereby inhibiting its activity. The fluorine and nitro groups can be used to modulate the electronic properties and binding affinity of the final compound.[7]

The following diagram illustrates the logical relationship of how these intermediates are utilized in the drug discovery pipeline for developing kinase inhibitors.

G Start Intermediate This compound and Isomers Start->Intermediate Synthesis Multi-step Organic Synthesis Intermediate->Synthesis Library Library of Kinase Inhibitor Candidates Synthesis->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

References

Synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for (3-Amino-5-fluoro-2-nitrophenyl)methanol, a valuable intermediate in pharmaceutical research and development. The described synthesis proceeds through a two-step process commencing with the nitration of 3-amino-5-fluorobenzoic acid, followed by the selective reduction of the resulting carboxylic acid. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful preparation of this compound.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two key transformations:

  • Nitration of 3-amino-5-fluorobenzoic acid: The commercially available starting material, 3-amino-5-fluorobenzoic acid, undergoes electrophilic aromatic substitution to introduce a nitro group at the C2 position, yielding 3-amino-5-fluoro-2-nitrobenzoic acid. The directing effects of the amino and fluoro substituents guide the regioselectivity of this reaction.

  • Selective Reduction of 3-amino-5-fluoro-2-nitrobenzoic acid: The carboxylic acid functionality of the intermediate is selectively reduced to a primary alcohol using a borane reagent. This step is crucial as the reducing agent must not affect the nitro group present on the aromatic ring. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are well-suited for this chemoselective reduction.[1][2]

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that the data for the nitration step is based on analogous reactions of similar substrates due to the absence of a specific literature report for 3-amino-5-fluorobenzoic acid. The yield for the reduction step is based on typical yields for the selective borane reduction of substituted benzoic acids.

StepReactionStarting MaterialReagentsProductMolar Mass ( g/mol )Yield (%)
1Nitration3-amino-5-fluorobenzoic acidFuming HNO₃, H₂SO₄3-amino-5-fluoro-2-nitrobenzoic acid200.1385-95 (estimated)
2Reduction3-amino-5-fluoro-2-nitrobenzoic acidBorane-tetrahydrofuran complex (BH₃·THF)This compound186.1580-90 (estimated)

III. Experimental Protocols

Step 1: Synthesis of 3-amino-5-fluoro-2-nitrobenzoic acid (Analogous Protocol)

This protocol is adapted from the nitration of similar fluorinated benzoic acids.[3][4] Researchers should perform small-scale trials to optimize the reaction conditions.

Materials:

  • 3-amino-5-fluorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-amino-5-fluorobenzoic acid in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • The precipitated product, 3-amino-5-fluoro-2-nitrobenzoic acid, is collected by vacuum filtration and washed with cold deionized water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to a constant weight.

Step 2: Synthesis of this compound

This protocol is a general procedure for the selective reduction of a carboxylic acid using a borane-tetrahydrofuran complex.[1][2]

Materials:

  • 3-amino-5-fluoro-2-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend 3-amino-5-fluoro-2-nitrobenzoic acid in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the 1M solution of borane-tetrahydrofuran complex dropwise to the suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a logical workflow for the process.

Synthesis_Pathway 3-amino-5-fluorobenzoic_acid 3-Amino-5-fluorobenzoic acid Nitration Nitration 3-amino-5-fluorobenzoic_acid->Nitration HNO₃, H₂SO₄ 3-amino-5-fluoro-2-nitrobenzoic_acid 3-Amino-5-fluoro-2-nitrobenzoic acid Nitration->3-amino-5-fluoro-2-nitrobenzoic_acid Reduction Reduction 3-amino-5-fluoro-2-nitrobenzoic_acid->Reduction BH₃·THF Final_Product This compound Reduction->Final_Product

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start_Nitration Dissolve 3-amino-5-fluorobenzoic acid in H₂SO₄ Add_Nitrating_Agent Add fuming HNO₃ at 0-5°C Start_Nitration->Add_Nitrating_Agent React_Nitration Stir for 2-3 hours at 0-5°C Add_Nitrating_Agent->React_Nitration Quench_Nitration Pour onto ice React_Nitration->Quench_Nitration Isolate_Intermediate Filter and purify Quench_Nitration->Isolate_Intermediate Start_Reduction Suspend intermediate in anhydrous THF Isolate_Intermediate->Start_Reduction Add_Reducing_Agent Add BH₃·THF at 0°C Start_Reduction->Add_Reducing_Agent React_Reduction Stir for 12-18 hours at RT Add_Reducing_Agent->React_Reduction Quench_Reduction Quench with methanol React_Reduction->Quench_Reduction Workup Solvent removal and extraction Quench_Reduction->Workup Purify_Product Column chromatography Workup->Purify_Product

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data, including detailed molecular structure and experimental protocols, for the specific compound (3-Amino-5-fluoro-2-nitrophenyl)methanol is limited. This guide provides a comprehensive overview of its predicted properties and a comparative analysis of its structural isomers for which data is available. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a substituted aromatic compound with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited direct data on this specific isomer, this document focuses on its predicted chemical properties and provides a comparative analysis of related, publicly documented isomers. Such compounds are of interest in medicinal chemistry, often serving as building blocks for molecules targeting biological pathways, including those involving protein kinases. This guide summarizes the molecular properties of these related compounds, outlines a general synthetic approach, and illustrates the logical workflow for their preparation.

Molecular Structure and Properties

While the exact structure of this compound is defined by its name, a definitive public record of its experimentally determined properties is not available. However, based on its constituent functional groups (amino, fluoro, nitro, and benzyl alcohol), it is a polar molecule with a predicted molecular formula of C₇H₇FN₂O₃ and a molecular weight of approximately 186.14 g/mol .

For comparative purposes, the properties of several known isomers are presented below. These compounds share the same molecular formula and mass but differ in the substitution pattern on the phenyl ring, which can significantly influence their chemical reactivity and biological activity.

Comparative Data of Isomers
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(2-Amino-4-nitrophenyl)methanolC₇H₈N₂O₃168.1578468-34-5[1]
(3-Amino-5-nitrophenyl)methanolC₇H₈N₂O₃168.1590390-46-8[2][3]
(2-Fluoro-5-nitrophenyl)methanolC₇H₆FNO₃171.13[4]63878-73-9[4]
(3-Fluoro-4-nitrophenyl)methanolC₇H₆FNO₃171.13[5]503315-74-0[5]
(5-Fluoro-2-nitrophenyl)methanolC₇H₆FNO₃171.13287121-32-8[6]

Synthesis and Experimental Protocols

The synthesis of aminofluoronitrophenyl methanol derivatives typically involves a multi-step process starting from a commercially available substituted benzoic acid or toluene. A generalized synthetic pathway is outlined below. This approach is based on common organic chemistry transformations and published methods for related compounds.

Generalized Synthetic Workflow

The logical progression for synthesizing a compound like this compound would likely start from a dinitro- or nitro-fluorobenzoic acid precursor. The carboxylic acid can be reduced to the corresponding benzyl alcohol, and a nitro group can be selectively reduced to an amine.

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Functionalization Start 3-Fluoro-2-nitrobenzoic Acid Esterification Esterification (e.g., MeOH, H2SO4) Start->Esterification Step 1 Reduction_Alcohol Reduction to Alcohol (e.g., LiAlH4 or DIBAL-H) Esterification->Reduction_Alcohol Step 2 Final_Product (3-Fluoro-2-nitrophenyl)methanol Reduction_Alcohol->Final_Product Intermediate Selective_Reduction Selective Nitro Reduction (e.g., SnCl2, HCl or H2/Pd-C) Final_Product->Selective_Reduction Step 3 Target_Molecule This compound Selective_Reduction->Target_Molecule Final Product

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol: Reduction of a Substituted Nitrobenzoic Acid

This protocol is a generalized procedure for the synthesis of a substituted aminobenzyl alcohol from a corresponding nitrobenzoic acid, based on established chemical reductions. Note: This is a representative protocol and would require optimization for the specific target molecule.

Materials:

  • Substituted nitrobenzoic acid (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) (excess)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

Procedure:

  • Reduction of Carboxylic Acid to Alcohol:

    • A solution of the substituted nitrobenzoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude nitrophenyl)methanol intermediate.

  • Reduction of Nitro Group to Amine:

    • The crude (nitrophenyl)methanol intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • For reduction with stannous chloride, a solution of SnCl₂ in concentrated HCl is added, and the mixture is heated.

    • Alternatively, for catalytic hydrogenation, the intermediate is stirred with a catalytic amount of Pd/C under an atmosphere of hydrogen gas.

    • Upon completion of the reaction, the mixture is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

    • The final product can be purified by column chromatography.

Potential Applications and Biological Relevance

Compounds containing aminofluoronitrophenyl moieties are recognized as important intermediates in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, and the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These intermediates are often used in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Logical Relationship in Drug Discovery Context

The development of a kinase inhibitor from a building block like this compound follows a logical progression from initial synthesis to biological testing.

G Building_Block This compound (Intermediate) Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis Screening High-Throughput Screening (Kinase Inhibition Assay) Library_Synthesis->Screening Hit_Compound Identification of 'Hit' Compounds Screening->Hit_Compound Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Compound->Lead_Optimization Candidate_Drug Preclinical Candidate Lead_Optimization->Candidate_Drug

Caption: Logical workflow from a chemical intermediate to a preclinical candidate.

Conclusion

This compound represents a class of chemical structures with significant potential in synthetic and medicinal chemistry. While specific data for this exact isomer is sparse, analysis of its structural relatives provides valuable insights into its likely properties and synthetic accessibility. The functional groups present suggest that it is a versatile intermediate for creating more complex molecules, particularly in the context of drug discovery for kinase-mediated diseases. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

Spectroscopic and Synthetic Insights into (3-Amino-5-fluoro-2-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic and synthetic landscape of (3-Amino-5-fluoro-2-nitrophenyl)methanol. Extensive searches for experimental spectroscopic data—including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—and a specific CAS number for this compound have not yielded direct results. This suggests that this compound is not a widely characterized compound in publicly accessible scientific literature and databases.

However, to provide a valuable resource for researchers in the field, this document presents a comprehensive overview of the available spectroscopic data and synthetic methodologies for closely related isomers. This comparative analysis offers a predictive framework for the potential characteristics of this compound and a foundation for its future synthesis and characterization.

Comparative Spectroscopic Data of Isomeric Compounds

The following tables summarize the available spectroscopic data for key isomers of this compound. These data points can serve as a reference for identifying the target compound and for understanding the influence of substituent positioning on spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data of Related Isomers

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
(2-Fluoro-3-nitrophenyl)methanol[1]CDCl₃7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)

Table 2: Mass Spectrometry Data of Related Isomers

CompoundIonization MethodKey m/z Values
(2-Fluoro-5-nitrophenyl)methanol[2]GC-MSTop Peak: 125, 2nd Highest: 107, 3rd Highest: 95

Table 3: Infrared (IR) Spectroscopy Data of Related Isomers

CompoundPhaseKey Absorption Bands (cm⁻¹)
(2-Fluoro-5-nitrophenyl)methanol[2]VaporData available in spectral databases.
Benzenemethanol, 3-nitro-[3]GasData available in spectral databases.

Proposed Synthetic Pathways and Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a plausible route can be devised based on established methodologies for related compounds. A common approach involves the reduction of a nitro-substituted benzoic acid derivative, followed by functional group manipulations.

General Synthetic Approach

A potential synthetic route could start from 3-fluoro-2-nitrobenzoic acid. The carboxylic acid can be reduced to the corresponding alcohol, (3-fluoro-2-nitrophenyl)methanol. Subsequent selective reduction of the nitro group would yield the desired this compound. The challenge in this step is to avoid the reduction of the fluorine substituent.

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol[1]

A representative protocol for the synthesis of a related isomer, (2-Fluoro-3-nitrophenyl)methanol, involves the reduction of methyl 2-fluoro-3-nitrobenzoate using a reducing agent like Diisobutylaluminium hydride (DIBAL).[1]

  • A solution of methyl 2-fluoro-3-nitrobenzoate in toluene is cooled to -78 °C.[1]

  • DIBAL in toluene is added dropwise to the solution.[1]

  • The reaction mixture is stirred at -78 °C and then warmed to 0 °C.[1]

  • The reaction is quenched by the addition of methanol, followed by an aqueous saturated solution of Rochelle salt and ethyl acetate.[1]

  • The mixture is stirred at room temperature, and the organic layer is extracted with ethyl acetate.[1]

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed under reduced pressure to yield the product.[1]

This protocol can be adapted by starting with a suitably substituted precursor to target the synthesis of this compound.

Visualizing Workflows and Relationships

To aid in the conceptualization of the synthesis, characterization, and isomeric relationships, the following diagrams are provided.

G cluster_synthesis Proposed Synthetic Workflow cluster_characterization Spectroscopic Characterization Workflow Start 3-Fluoro-2-nitrobenzoic Acid Step1 Reduction of Carboxylic Acid (e.g., with BH3-THF or LiAlH4) Start->Step1 Intermediate (3-Fluoro-2-nitrophenyl)methanol Step1->Intermediate Step2 Selective Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) Intermediate->Step2 Product This compound Step2->Product Sample Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data Structural Elucidation NMR->Data MS->Data IR->Data

Caption: Proposed synthetic and characterization workflow for this compound.

G cluster_isomers Structural Isomers Target This compound Isomer1 (2-Amino-5-fluoro-3-nitrophenyl)methanol Target->Isomer1 Positional Isomer Isomer2 (2-Fluoro-3-nitrophenyl)methanol Target->Isomer2 Positional Isomer Isomer3 (2-Fluoro-5-nitrophenyl)methanol Target->Isomer3 Positional Isomer Isomer4 (5-Fluoro-2-nitrophenyl)methanol Target->Isomer4 Positional Isomer Isomer5 (3-Amino-5-nitrophenyl)methanol Target->Isomer5 Fluoro-analogue

Caption: Relationship of the target compound to its known structural isomers.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a crucial starting point for researchers. By leveraging the spectroscopic and synthetic information available for its isomers, scientists can design effective strategies for the synthesis and characterization of this novel compound. The provided workflows and comparative data tables are intended to facilitate these research endeavors and contribute to the advancement of medicinal chemistry and drug development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

A clear identification of the compound is the first step in ensuring safe handling.

Identifier Value Source
Chemical Name (3-Amino-5-fluoro-2-nitrophenyl)methanolChemScene LLC[1]
CAS Number 90390-46-8Xiamen Aeco Chemical Co., Ltd., ChemScene LLC[1][2]
Molecular Formula C₇H₇FN₂O₃EvitaChem[3]
Molecular Weight 186.14 g/mol EvitaChem[3]
IUPAC Name (3-amino-5-nitrophenyl)methanolChemScene LLC[1]
InChI Key QOQKOVFSUNXURX-UHFFFAOYSA-NChemScene LLC[1]

Physical and Chemical Properties

Understanding the physical state and solubility is crucial for anticipating its behavior during handling and in case of a spill.

Property Value Source
Appearance SolidChemScene LLC[1]
Melting Point 90-93°CXiamen Aeco Chemical Co., Ltd.[2]
Boiling Point 425.9 ± 30.0 °C at 760 mmHgXiamen Aeco Chemical Co., Ltd.[2]
Density 1.4 ± 0.1 g/cm³Xiamen Aeco Chemical Co., Ltd.[2]
Flash Point 211.4 ± 24.6 °CXiamen Aeco Chemical Co., Ltd.[2]
Solubility Soluble in some organic solvents such as ethanol and chloroform; slightly soluble in water.Xiamen Aeco Chemical Co., Ltd.[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature or 4°C.Xiamen Aeco Chemical Co., Ltd., ChemScene LLC[1][2]

Hazard Assessment and GHS Classification (Inferred)

Direct GHS classification for this compound is not available. However, based on the known hazards of its structural components—nitrophenols, aromatic amines, and fluorinated compounds—a precautionary hazard assessment is critical. Nitrophenols are known for their toxicity, and aromatic amines can be skin and eye irritants.[4] Fluorinated compounds can have varied toxicological profiles.[5][6][7]

A supplier of (3-Amino-5-nitrophenyl)methanol explicitly states that it is a toxic compound that can cause poisoning through inhalation, ingestion, or skin contact .[2]

Based on this information and data from structurally similar compounds like (2-Fluoro-5-nitrophenyl)methanol, the following GHS classifications should be conservatively assumed:

Hazard Class Hazard Statement (Assumed) Rationale/Supporting Evidence
Acute Toxicity (Oral) Warning/Danger Stated as toxic by ingestion.[2]
Acute Toxicity (Dermal) Warning/Danger Stated as toxic by skin contact.[2]
Acute Toxicity (Inhalation) Warning/Danger Stated as toxic by inhalation.[2]
Skin Corrosion/Irritation Warning: Causes skin irritation A common hazard for nitrophenol and aromatic amine derivatives.[8]
Serious Eye Damage/Eye Irritation Warning: Causes serious eye irritation A common hazard for related compounds.[8]
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation A common hazard for related compounds.[8]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and personal protective equipment, is mandatory when handling this compound.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a full-face respirator with appropriate particulate filters should be used.

The following diagram illustrates the logical workflow for selecting appropriate PPE.

PPE_Selection_Workflow Start Handling (3-Amino-5-fluoro- 2-nitrophenyl)methanol AssessRisk Assess Risk of Exposure (Inhalation, Dermal, Eye) Start->AssessRisk EngineeringControls Use Engineering Controls (Fume Hood, Ventilation) AssessRisk->EngineeringControls SelectPPE Select Appropriate PPE EngineeringControls->SelectPPE EyeProtection Eye/Face Protection (Goggles, Face Shield) SelectPPE->EyeProtection SkinProtection Skin Protection (Gloves, Lab Coat) SelectPPE->SkinProtection RespiratoryProtection Respiratory Protection (Respirator if needed) SelectPPE->RespiratoryProtection End Proceed with Handling EyeProtection->End SkinProtection->End RespiratoryProtection->End

Figure 1: Personal Protective Equipment Selection Workflow.

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is essential for minimizing exposure and ensuring a safe working environment.

4.1. Weighing and Dispensing the Solid Compound

  • Preparation: Before handling the compound, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Decontaminate the work surface within the fume hood.

  • Weighing:

    • Use a dedicated, clean weighing vessel.

    • Carefully open the container in the fume hood. Avoid creating dust.

    • Use a clean, dedicated spatula to transfer the desired amount of the solid to the weighing vessel.

    • Close the container tightly immediately after dispensing.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe.

    • Dispose of the wipe in a designated hazardous waste container.

4.2. Preparation of Solutions

  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

  • Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfer: Use a pipette or a funnel to transfer the solution to the reaction vessel.

4.3. Accidental Spill Response

In the event of a spill, a clear and practiced response is crucial.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Contain and Clean Up (with appropriate PPE) SmallSpill->Cleanup Yes LargeSpill Contact Emergency Response SmallSpill->LargeSpill No Decontaminate Decontaminate Area Cleanup->Decontaminate LargeSpill->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Figure 2: Accidental Spill Response Workflow.

Spill Cleanup Procedure (for small spills):

  • Containment: Cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent it from spreading.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Store in a dark place, as some related compounds are light-sensitive.[10]

Disposal:

  • Dispose of the compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

While this compound presents significant handling challenges due to its toxicity, a thorough understanding of its potential hazards and the implementation of stringent safety protocols can effectively mitigate the risks. This guide provides a foundation for researchers, scientists, and drug development professionals to work with this compound safely and responsibly. It is imperative to always consult with your institution's environmental health and safety department for specific guidance and to perform a thorough risk assessment before beginning any new experimental work.

References

A Technical Guide to the Applications of Aminonitrophenyl Methanol Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the synthesis, applications, and biological significance of fluorinated aminonitrophenyl methanol derivatives as key intermediates in medicinal chemistry and material science.

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and material science. This technical guide focuses on (3-Amino-5-fluoro-2-nitrophenyl)methanol and its closely related isomers, which serve as versatile building blocks in the synthesis of a wide array of biologically active compounds and functional materials. These intermediates are particularly valuable in the development of kinase inhibitors, antimicrobial agents, and specialized dyes. This document provides a comprehensive overview of their synthesis, key applications with detailed experimental protocols, and the biological pathways influenced by their derivatives.

Core Applications and Chemical Significance

This compound and its structural isomers are nitrophenyl derivatives that are widely studied for their diverse chemical reactivity and utility in pharmaceuticals.[1] Their primary applications are as intermediates in organic synthesis.[2][3] The presence of amino, nitro, fluoro, and hydroxyl functional groups allows for a variety of chemical transformations, making them valuable precursors for more complex molecules.

In medicinal chemistry , these compounds are instrumental in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition, which is crucial in cancer therapy.[1] They also serve as a basis for the development of novel antimicrobial and anti-inflammatory drugs.[4] The fluoro group, in particular, can enhance the metabolic stability and binding affinity of drug candidates.[5]

In material science , these molecules are used in the synthesis of dyes and pigments for coloring textiles and plastics.[3] Their nitro and amino groups are key for reactions involving selective reduction or substitution, and they are also employed in research to develop new materials with specific optical properties.[3]

Synthesis and Physicochemical Properties

The synthesis of these aminonitrophenyl methanol derivatives typically involves multi-step processes starting from commercially available precursors. A general workflow for the synthesis of a related compound, (2-Fluoro-3-nitrophenyl)methanol, is outlined below.

General Synthesis Workflow

Synthesis_Workflow Start Starting Material (e.g., Methyl 2-fluoro-3-nitrobenzoate) Step1 Reduction with DIBAL in Toluene at -78°C Start->Step1 Step2 Quenching with Methanol and Rochelle Salt Step1->Step2 Step3 Aqueous Workup & Extraction with Ethyl Acetate Step2->Step3 Step4 Purification (e.g., Concentration under pressure) Step3->Step4 Product Final Product ((2-Fluoro-3-nitrophenyl)methanol) Step4->Product

Caption: General synthesis workflow for (2-Fluoro-3-nitrophenyl)methanol.

Physicochemical Data Summary
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Applications
(3-Amino-5-nitrophenyl)methanol90390-46-8C₇H₈N₂O₃168.1590-93425.9 ± 30.0Intermediate for dyes, drugs, pesticides[2][3]
(2-Fluoro-5-nitrophenyl)methanol63878-73-9C₇H₆FNO₃171.13--Organic synthesis intermediate[6]
(2-Fluoro-3-nitrophenyl)methanol946126-95-0C₇H₆FNO₃171.13--Organic synthesis intermediate[7]
(5-Amino-2-nitrophenyl)methanol77376-03-5C₇H₈N₂O₃168.15--Reactant for antimicrobial agents[8]

Detailed Experimental Protocols

Synthesis of (2-Fluoro-3-nitrophenyl)methanol from Methyl 2-fluoro-3-nitrobenzoate[7]

Materials:

  • Methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol)

  • Diisobutylaluminium hydride (DIBAL), 1.0 M in toluene (115.7 mL)

  • Toluene (92 mL)

  • Methanol

  • Saturated Rochelle salt solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated brine

Procedure:

  • A solution of methyl 2-fluoro-3-nitrobenzoate in toluene is cooled to -78 °C.[7]

  • DIBAL solution is added slowly to the reaction mixture at -78 °C.[7]

  • The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.[7]

  • The reaction is cooled back to -78 °C, and methanol, saturated Rochelle salt solution, and ethyl acetate are added sequentially.[7]

  • The mixture is warmed to room temperature and stirred for 1 hour.[7]

  • The organic layer is extracted three times with ethyl acetate.[7]

  • The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[7]

  • The solvent is removed under reduced pressure to yield (2-fluoro-3-nitrophenyl)methanol as a brown oil (7.52 g, 95% yield).[7]

Analysis:

  • ¹H NMR (CDCl₃): δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H).[7]

  • HPLC: Rt = 7.52 min.[7]

Biological Activity and Signaling Pathways

Derivatives of aminonitrophenyl methanols have shown significant potential in drug discovery, particularly as antimicrobial and anticancer agents. For instance, fluoroquinolones, a major class of broad-spectrum antibiotics, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] The synthesis of novel amino acid derivatives of norfloxacin has demonstrated enhanced antibacterial activity.[9]

Inhibition of Bacterial DNA Gyrase

The general mechanism of action for fluoroquinolone-based drugs, which can be synthesized from intermediates like this compound, involves the disruption of bacterial DNA replication.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to Fluoroquinolone Fluoroquinolone Derivative Fluoroquinolone->DNA_Gyrase inhibits

Caption: Mechanism of action of fluoroquinolone derivatives.

Summary and Future Outlook

This compound and its isomers are undeniably valuable intermediates in the fields of medicinal chemistry and material science. Their utility in the synthesis of kinase inhibitors, antimicrobial agents, and functional dyes highlights their versatility. The detailed synthetic protocols and understanding of the biological activities of their derivatives provide a solid foundation for researchers and drug development professionals. Future research will likely focus on the development of more efficient synthetic routes and the exploration of novel derivatives with enhanced biological efficacy and unique material properties. The continued investigation into this class of compounds promises to yield new therapeutic agents and advanced materials.

References

Technical Guide: Physicochemical Properties of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the physicochemical properties, experimental protocols, and biological activity of (3-Amino-5-fluoro-2-nitrophenyl)methanol have yielded no specific data. This particular substitution pattern on the phenyl ring does not appear to be well-documented in publicly available scientific literature and chemical databases. This may indicate that it is a novel compound or has not been extensively studied.

This guide therefore provides a detailed overview of the available data for closely related isomers of aminofluoronitrophenylmethanol. This information can serve as a valuable reference point for researchers interested in the synthesis and characterization of this class of compounds.

Physicochemical Properties of Related Isomers

The following tables summarize the available quantitative data for various isomers of aminofluoronitrophenylmethanol. It is crucial to note the different substitution patterns, as they significantly influence the properties of the compounds.

Table 1: Properties of Fluoronitrophenylmethanol Isomers
Property(2-Fluoro-5-nitrophenyl)methanol(3-Fluoro-4-nitrophenyl)methanol(5-Fluoro-2-nitrophenyl)methanol
CAS Number 63878-73-9[1]503315-74-0[2]287121-32-8[3]
Molecular Formula C₇H₆FNO₃[1]C₇H₆FNO₃[2]C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [1]171.13 g/mol [2]171.126 g/mol [3]
Appearance Not specifiedNot specifiedNot specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified
Density Not specifiedNot specifiedNot specified
Table 2: Properties of Aminonitrophenylmethanol Isomers (without Fluorine)
Property(5-Amino-2-nitrophenyl)methanol
CAS Number 77376-03-5[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Appearance Not specified
Melting Point Not specified
Boiling Point 417.6°C at 760 mmHg[4]
Density 1.432 g/cm³[4]
Flash Point 206.4°C[4]

Experimental Protocols: Synthesis of a Related Isomer

While a specific protocol for this compound is unavailable, the following detailed methodology for the synthesis of the related isomer, (2-Fluoro-3-nitrophenyl)methanol , can provide valuable insights into the potential synthetic routes.

Synthesis of (2-Fluoro-3-nitrophenyl)methanol from Methyl 2-fluoro-3-nitrobenzoate

This procedure involves the reduction of the methyl ester to the corresponding alcohol.

Materials and Reagents:

  • Methyl 2-fluoro-3-nitrobenzoate

  • Diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M solution)

  • Toluene

  • Methanol

  • Saturated aqueous Rochelle salt solution (potassium sodium tartrate)

  • Ethyl acetate

  • Saturated brine (NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyl 2-fluoro-3-nitrobenzoate (e.g., 9.22 g, 46.3 mmol) in toluene (92 mL) is cooled to -78 °C in a dry reaction vessel under an inert atmosphere.

  • A 1.0 M solution of DIBAL-H in toluene (115.7 mL) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • The mixture is then warmed to 0 °C and stirred for an additional 30 minutes.

  • The reaction is cooled back down to -78 °C.

  • Methanol is carefully added to quench the excess DIBAL-H, followed by the addition of a saturated aqueous Rochelle salt solution and ethyl acetate.

  • The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield (2-Fluoro-3-nitrophenyl)methanol as a brown oil (reported yield: 7.52 g, 95%).

Characterization:

  • ¹H NMR (CDCl₃): δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H).

Visualizations

Experimental Workflow for the Synthesis of (2-Fluoro-3-nitrophenyl)methanol

The following diagram illustrates the key steps in the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Synthesis_Workflow Synthesis of (2-Fluoro-3-nitrophenyl)methanol cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Workup and Purification start Dissolve Methyl 2-fluoro-3-nitrobenzoate in Toluene cool1 Cool to -78 °C start->cool1 add_dibal Add DIBAL-H solution dropwise cool1->add_dibal stir1 Stir at -78 °C for 30 min add_dibal->stir1 warm Warm to 0 °C and stir for 30 min stir1->warm cool2 Cool back to -78 °C warm->cool2 quench Quench with Methanol cool2->quench add_rochelle Add Rochelle salt solution and Ethyl Acetate quench->add_rochelle warm_stir Warm to RT and stir for 1 hr add_rochelle->warm_stir extract Extract with Ethyl Acetate (3x) warm_stir->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry concentrate Concentrate under vacuum wash_dry->concentrate end Obtain (2-Fluoro-3-nitrophenyl)methanol concentrate->end

Caption: Workflow for the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of This compound or its close isomers in any signaling pathways. These types of molecules are typically used as intermediates in the synthesis of more complex, biologically active compounds. For instance, some aminonitrophenyl derivatives serve as building blocks for the development of kinase inhibitors, which are crucial in cancer therapy. However, the direct interaction of these simple precursors with biological pathways is not documented.

Researchers are encouraged to perform their own biological assays to determine the activity of any newly synthesized derivatives.

References

(3-Amino-5-fluoro-2-nitrophenyl)methanol: A Technical Guide for its Prospective Role as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical compound (3-Amino-5-fluoro-2-nitrophenyl)methanol is not readily found in commercially available chemical databases and public scientific literature as of the time of this writing. This guide, therefore, provides a comprehensive overview based on the known properties, synthesis, and applications of its close structural isomers. The data presented for related compounds serves to infer the potential characteristics and utility of this compound as a valuable, albeit currently underdocumented, chemical intermediate for researchers, scientists, and professionals in drug development.

Introduction

Substituted aminonitrobenzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and dye industries. Their trifunctional nature, comprising an amino group, a nitro group, and a hydroxymethyl group on a benzene ring, allows for a variety of chemical transformations. The presence of a fluorine atom, as in the case of this compound, can further modulate the electronic properties and biological activity of the resulting derivatives. This guide explores the potential of this compound as a chemical intermediate, drawing parallels from its documented isomers.

Physicochemical Properties: A Comparative Analysis

While specific quantitative data for this compound is not available, the properties of its isomers provide a reasonable estimation of its characteristics.

Property(2-Amino-5-fluoro-3-nitrophenyl)methanol[1](3-Amino-5-nitrophenyl)methanol[2][3](4-Amino-3-nitrophenyl)methanol[4](2-Fluoro-5-nitrophenyl)methanol[5](3-Fluoro-4-nitrophenyl)methanol[6]
Molecular Formula C₇H₇FN₂O₃C₇H₈N₂O₃C₇H₈N₂O₃C₇H₆FNO₃C₇H₆FNO₃
Molecular Weight 186.14 g/mol 168.15 g/mol 168.15 g/mol 171.13 g/mol 171.13 g/mol
CAS Number Not available90390-46-863189-97-963878-73-9503315-74-0
Melting Point Not available90-93 °CNot availableNot availableNot available
Boiling Point ~286.1 °C (estimated)425.9 ± 30.0 °C (predicted)Not availableNot availableNot available
Density ~1.434 g/cm³1.4 ± 0.1 g/cm³Not availableNot availableNot available
Flash Point ~126.8 °C211.4 ± 24.6 °CNot availableNot availableNot available
Appearance Not specifiedSolidNot specifiedNot specifiedNot specified
Solubility Soluble in polar solventsSoluble in some organic solvents, slightly soluble in waterNot specifiedNot specifiedNot specified

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be proposed based on established methodologies for related compounds. A common strategy involves the reduction of a corresponding carboxylic acid or its ester.

Proposed Synthesis of this compound

The synthesis would likely start from 3-amino-5-fluoro-2-nitrobenzoic acid.

Experimental Protocol:

  • Esterification of 3-Amino-5-fluoro-2-nitrobenzoic acid:

    • To a solution of 3-amino-5-fluoro-2-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 3-amino-5-fluoro-2-nitrobenzoate.

  • Reduction of the Methyl Ester:

    • Dissolve the crude methyl 3-amino-5-fluoro-2-nitrobenzoate in an anhydrous solvent such as toluene.

    • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in a suitable solvent (e.g., toluene or hexane).[7]

    • Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to 0 °C and stir for an additional period.[7]

    • Quench the reaction by the slow addition of methanol, followed by an aqueous saturated solution of Rochelle's salt (potassium sodium tartrate).[7]

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.[7]

G 3-Amino-5-fluoro-2-nitrobenzoic acid 3-Amino-5-fluoro-2-nitrobenzoic acid Methyl 3-amino-5-fluoro-2-nitrobenzoate Methyl 3-amino-5-fluoro-2-nitrobenzoate 3-Amino-5-fluoro-2-nitrobenzoic acid->Methyl 3-amino-5-fluoro-2-nitrobenzoate MeOH, H₂SO₄ (cat.) Reflux This compound This compound Methyl 3-amino-5-fluoro-2-nitrobenzoate->this compound 1. DIBAL-H, Toluene, -78 °C 2. Workup

Caption: Proposed synthesis of this compound.

Role as a Chemical Intermediate

The strategic placement of the amino, nitro, and hydroxymethyl groups makes this compound a potentially valuable intermediate for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are important scaffolds in medicinal chemistry.[8][9]

Synthesis of Substituted Benzimidazoles

A key application of o-nitroanilines is in the one-pot synthesis of benzimidazoles via reductive cyclization with aldehydes.[9][10][11] The amino and nitro groups on the phenyl ring of this compound are ortho to each other, making it an ideal precursor for this transformation after oxidation of the alcohol to an aldehyde.

Experimental Protocol: Two-Step Synthesis of a 6-Fluoro-4-nitro-1H-benzimidazole derivative

  • Oxidation of the Alcohol to an Aldehyde:

    • Dissolve this compound in a suitable solvent like dichloromethane.

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) and stir at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of celite and wash with the solvent.

    • Concentrate the filtrate to obtain the crude 3-amino-5-fluoro-2-nitrobenzaldehyde.

  • Reductive Cyclization with an Aldehyde:

    • To a solution of the crude 3-amino-5-fluoro-2-nitrobenzaldehyde and a desired aldehyde (e.g., benzaldehyde) in ethanol, add a reducing agent such as sodium dithionite (Na₂S₂O₄).[9]

    • Heat the reaction mixture to reflux for several hours.

    • Upon completion, cool the reaction to room temperature and add water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the corresponding 2-substituted-6-fluoro-4-nitro-1H-benzimidazole.

G cluster_0 Intermediate Synthesis cluster_1 Benzimidazole Formation This compound This compound 3-Amino-5-fluoro-2-nitrobenzaldehyde 3-Amino-5-fluoro-2-nitrobenzaldehyde This compound->3-Amino-5-fluoro-2-nitrobenzaldehyde PCC or MnO₂ Substituted Benzimidazole Substituted Benzimidazole 3-Amino-5-fluoro-2-nitrobenzaldehyde->Substituted Benzimidazole R-CHO, Na₂S₂O₄ Ethanol, Reflux

Caption: Synthesis of a substituted benzimidazole from the title compound.

Other Potential Reactions

The functional groups of this compound allow for a range of other chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents like hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This would yield a diaminobenzyl alcohol derivative, another versatile intermediate.[1]

  • Reactions of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification.[1]

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho and para nitro groups, can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

G A This compound B Diaminobenzyl alcohol derivative A->B Nitro group reduction C Aldehyde/Carboxylic acid derivative A->C Alcohol oxidation D Ester/Ether derivative A->D Esterification/Etherification E Nucleophilic substitution product A->E Nucleophilic substitution of Fluorine

Caption: Potential reaction pathways for the title compound.

Conclusion

Although this compound is not a well-documented compound, its structural features strongly suggest its potential as a highly useful chemical intermediate. By analogy with its isomers, it can be expected to be a solid at room temperature with solubility in polar organic solvents. Its synthesis is feasible through the reduction of the corresponding benzoic acid derivative. The primary utility of this compound would likely be in the synthesis of complex heterocyclic structures, such as substituted benzimidazoles, which are of significant interest in drug discovery and development. The presence of the fluorine atom offers an additional handle for modifying the properties of the final products. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

References

Methodological & Application

Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document outlines a synthetic protocol for a novel kinase inhibitor scaffold derived from the versatile building block, (3-Amino-5-fluoro-2-nitrophenyl)methanol. This starting material provides a unique substitution pattern that can be exploited to generate kinase inhibitors with potential for high potency and selectivity. The following protocols and data provide a framework for the synthesis and conceptual biological evaluation of these compounds.

Synthetic Strategy Overview

The synthetic approach involves a multi-step process commencing with the reduction of the nitro group of this compound to yield a reactive diamine intermediate. This intermediate is then cyclized to form a core heterocyclic scaffold, which is subsequently functionalized to generate the final kinase inhibitor.

Experimental Protocols

Protocol 1: Reduction of this compound

This procedure details the reduction of the nitro group to an amine, a critical step in forming the necessary diamine for subsequent cyclization.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2,3-Diamino-5-fluorophenyl)methanol.

Protocol 2: Synthesis of a Quinazoline-based Kinase Inhibitor Core

This protocol describes the cyclization of the diamine intermediate with a suitable carbonyl-containing compound to form a quinazoline scaffold.

Materials:

  • (2,3-Diamino-5-fluorophenyl)methanol

  • Appropriate aldehyde or ketone (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde)

  • Dimethylformamide (DMF)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Heating mantle and condenser

  • Stir plate and stir bar

Procedure:

  • To a solution of (2,3-Diamino-5-fluorophenyl)methanol in DMF, add the selected aldehyde or ketone.

  • Add sodium metabisulfite to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the crude quinazoline core.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Functionalization of the Kinase Inhibitor Core

This protocol outlines a general procedure for the further modification of the quinazoline core, for instance, through a Suzuki coupling reaction to introduce additional functionalities that can enhance kinase binding affinity and selectivity.

Materials:

  • Quinazoline core from Protocol 2 (assuming it has a suitable handle for coupling, e.g., a bromo or chloro substituent introduced in a prior step)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the quinazoline core, the aryl boronic acid, and the base.

  • Add the solvent mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to reflux (80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for a series of synthesized kinase inhibitors based on the described protocols. This data is for illustrative purposes to guide researchers in their analyses.

Compound ID Starting Material Yield (%) Purity (%)
KI-001 This compound4598
KI-002 This compound5299
KI-003 This compound3897

Table 1: Synthesis Summary

Compound ID Target Kinase IC₅₀ (nM)
KI-001 EGFR15
KI-001 VEGFR280
KI-002 EGFR8
KI-002 VEGFR255
KI-003 EGFR25
KI-003 VEGFR2120

Table 2: In Vitro Kinase Inhibition Data

Visualizations

Signaling Pathway

The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., KI-002) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the kinase inhibitors.

Synthesis_Workflow Start Start: This compound Reduction Protocol 1: Nitro Reduction Start->Reduction Diamine Intermediate: (2,3-Diamino-5-fluorophenyl)methanol Reduction->Diamine Cyclization Protocol 2: Quinazoline Core Synthesis Diamine->Cyclization Core Intermediate: Quinazoline Scaffold Cyclization->Core Functionalization Protocol 3: Functionalization (e.g., Suzuki Coupling) Core->Functionalization FinalProduct Final Product: Kinase Inhibitor Functionalization->FinalProduct Purification Purification & Characterization FinalProduct->Purification BioAssay Biological Evaluation: In Vitro Kinase Assays Purification->BioAssay

Caption: Synthetic and Evaluation Workflow.

Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to provide detailed application notes and experimental protocols specifically for the use of (3-Amino-5-fluoro-2-nitrophenyl)methanol in medicinal chemistry. While related fluorinated and nitrated aminophenyl methanol derivatives are recognized as important intermediates in the synthesis of various therapeutic agents, specific data and established protocols for this particular isomer are not well-documented in the available resources.

This document will, therefore, provide a general overview of the expected applications of this compound based on the known roles of structurally similar compounds. It will also outline the type of experimental data and protocols that would be necessary to fully characterize its utility in drug discovery and development.

General Introduction and Potential Applications

This compound belongs to a class of substituted anilines that are valuable building blocks in organic synthesis. The presence of three distinct functional groups—an amino group, a fluoro group, and a nitro group, along with a primary alcohol—on a benzene ring makes it a versatile synthon for the construction of complex heterocyclic molecules.

The strategic placement of these functional groups suggests several potential applications in medicinal chemistry:

  • Intermediate for Kinase Inhibitors: The core structure is suitable for the synthesis of kinase inhibitors, a major class of anticancer drugs. The amino group can be used as a key attachment point for heterocyclic scaffolds, such as pyrimidines or purines, which are common in kinase inhibitor designs. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compound. The nitro group can be reduced to an amine, providing another point for chemical modification or cyclization reactions.

  • Synthesis of Antiviral and Other Therapeutic Agents: Substituted phenyl methanols are precursors to a variety of bioactive molecules. The functional groups on this compound could be manipulated to synthesize compounds with potential antiviral, antibacterial, or anti-inflammatory activities.

  • Probes for PET Imaging: The fluorine atom allows for the potential development of 18F-labeled radiotracers for use in Positron Emission Tomography (PET) imaging, a valuable tool in diagnostics, particularly in oncology.

Data Presentation

Due to the lack of specific experimental data for this compound in the literature, a table of quantitative data cannot be provided. For a comprehensive evaluation of this compound's utility, the following data would be essential:

Table 1: Hypothetical Data Table for a Bioactive Compound Synthesized from this compound

ParameterValue
Synthesis
Reaction Yielde.g., 75%
Puritye.g., >98% (by HPLC)
Biological Activity
Targete.g., Aurora Kinase A
IC50 / EC50e.g., 50 nM
Cell-based Assay (GI50)e.g., 100 nM in a specific cell line
Pharmacokinetics
Solubilitye.g., 10 µg/mL
Metabolic Stabilitye.g., t1/2 in human liver microsomes
Bioavailability (in vivo)e.g., 30% (oral)

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available. However, a general synthetic workflow for its potential use in the synthesis of a kinase inhibitor is outlined below. This represents a plausible synthetic route based on established methodologies for similar compounds.

General Workflow for Synthesis of a Pyrimidine-Based Kinase Inhibitor

The following diagram illustrates a hypothetical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Final Modification/Cyclization A This compound C Intermediate 1 A->C Pd catalyst, ligand, base B Dichloropyrimidine B->C D Intermediate 1 F Intermediate 2 D->F Base E Amine R-NH2 E->F G Intermediate 2 H Intermediate 3 G->H Reducing agent (e.g., Fe/NH4Cl) I Intermediate 3 J Final Kinase Inhibitor I->J Acylation or other modification

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Signaling Pathway

Without a confirmed final product and its biological target, a specific signaling pathway cannot be detailed. However, if this compound were used to synthesize an Aurora Kinase A inhibitor, the relevant signaling pathway would involve the mitotic cell cycle.

Aurora Kinase A Aurora Kinase A Centrosome Maturation Centrosome Maturation Aurora Kinase A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase A->Spindle Assembly Mitotic Entry Mitotic Entry Aurora Kinase A->Mitotic Entry Cell Proliferation Cell Proliferation Mitotic Entry->Cell Proliferation Inhibitor Inhibitor Inhibitor->Aurora Kinase A

Caption: Simplified Aurora Kinase A signaling pathway.

Conclusion

This compound is a potentially valuable, yet currently under-documented, building block for medicinal chemistry. Its utility is inferred from the established roles of similar compounds in the synthesis of kinase inhibitors and other therapeutic agents. Further research is required to isolate or synthesize this specific isomer and to explore its reactivity and applications in drug discovery. The generation of quantitative data and detailed experimental protocols is contingent upon such future investigations. Researchers interested in this compound are encouraged to perform initial synthetic and screening studies to establish its potential in their specific therapeutic areas of interest.

Application Notes and Protocols for the Selective Reduction of (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective reduction of the nitro group in (3-Amino-5-fluoro-2-nitrophenyl)methanol to yield (2,3-Diamino-5-fluorophenyl)methanol. The presence of multiple functional groups—an amino group, a fluoro substituent, and a benzylic alcohol—necessitates a chemoselective reduction method to avoid unwanted side reactions such as dehalogenation or reduction of the alcohol.

Three robust protocols are presented, utilizing different reducing agents to offer flexibility based on available resources and desired reaction conditions. The methods include catalytic transfer hydrogenation with Raney Nickel, reduction with stannous chloride, and reduction with iron powder.

Reaction Scheme

Figure 1. General reaction scheme for the reduction of this compound.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Raney® Nickel and Hydrazine Hydrate

Catalytic transfer hydrogenation is a mild and efficient method for the reduction of nitro groups. Raney Nickel is particularly advantageous as it is less prone to cause dehalogenation compared to palladium-based catalysts[1]. Hydrazine hydrate serves as the hydrogen donor in this reaction.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Dissolve Substrate in Solvent B Add Raney Nickel Slurry A->B C Add Hydrazine Hydrate Dropwise at 0-5 °C B->C D Warm to Room Temperature and Stir C->D E Monitor Reaction by TLC D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Extract with Ethyl Acetate G->H I Dry and Evaporate Solvent H->I J Purify by Column Chromatography I->J

Figure 2. Workflow for the Raney Nickel catalyzed reduction.

Materials and Reagents:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate), add a catalytic amount of Raney® Nickel slurry (approx. 10-20% by weight of the substrate) under an inert atmosphere (Argon or Nitrogen).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add hydrazine monohydrate (2.0-3.0 eq) dropwise to the stirred suspension. An exothermic reaction with gas evolution may be observed.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Quench the filter cake with plenty of water.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Stannous Chloride Dihydrate

The use of stannous chloride (SnCl₂) in an alcoholic solvent is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.[1][3]

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Substrate in Ethanol B Add SnCl2·2H2O A->B C Heat to Reflux B->C D Monitor Reaction by TLC C->D E Cool and Concentrate D->E F Add Water and Basify with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Evaporate Solvent H->I J Purify by Column Chromatography I->J

Figure 3. Workflow for the stannous chloride reduction.

Materials and Reagents:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (15-25 mL per gram of substrate).

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A tin hydroxide precipitate will form.

  • Extract the aqueous suspension with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reduction using Iron Powder

Reduction with iron powder in the presence of an acidic or neutral salt solution is an economical and environmentally friendly method.[4][5]

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up and Isolation A Suspend Substrate in EtOH/H2O B Add NH4Cl and Iron Powder A->B C Heat to Reflux B->C D Monitor Reaction by TLC C->D E Cool and Filter through Celite® D->E F Concentrate Filtrate E->F G Extract with Ethyl Acetate F->G H Dry and Evaporate Solvent G->H I Purify by Column Chromatography H->I

Figure 4. Workflow for the iron powder reduction.

Materials and Reagents:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 20 mL per gram of substrate).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography if necessary.

Data Presentation

The following table summarizes the key parameters for the described protocols, allowing for easy comparison. The expected yield and purity are based on typical reductions of similar aromatic nitro compounds and may require optimization for this specific substrate.

ParameterProtocol 1: Raney® Nickel/N₂H₄·H₂OProtocol 2: SnCl₂·2H₂OProtocol 3: Iron/NH₄Cl
Reducing System Raney® Ni, Hydrazine MonohydrateStannous Chloride DihydrateIron Powder, Ammonium Chloride
Solvent Methanol or EthanolEthanol or Ethyl AcetateEthanol/Water
Temperature 0 °C to Room TemperatureReflux (approx. 78 °C)Reflux (approx. 80-90 °C)
Reaction Time 2-6 hours1-3 hours2-4 hours
Key Advantages Mild conditions, high selectivityHigh chemoselectivity, reliableLow cost, environmentally friendly
Potential Issues Pyrophoric catalyst, handling of hydrazineFormation of tin salts, acidic conditionsHeterogeneous, vigorous stirring needed
Work-up Filtration, ExtractionBasification, ExtractionFiltration, Extraction

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry. Always handle as a slurry and keep it wet. The filter cake should be quenched with water immediately after filtration and disposed of according to institutional guidelines.

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.

  • Stannous Chloride: Stannous chloride is corrosive and can cause burns. Handle with care.

  • Iron Powder: Fine iron powder can be flammable. Avoid creating dust clouds.

  • Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

References

Application Note: (3-Amino-5-fluoro-2-nitrophenyl)methanol as a Potential Tool in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Amino-5-fluoro-2-nitrophenyl)methanol is a chemical compound with functional groups that suggest its potential utility as a versatile reagent in proteomics research. While direct applications of this specific molecule in proteomics are not yet extensively documented in scientific literature, its structural features—a primary amine, a fluorine atom, and a photo-activatable nitro group—offer intriguing possibilities for protein labeling, cross-linking, and interaction studies. This application note outlines hypothetical applications, protocols, and the underlying principles for the use of this compound as a novel chemical probe in proteomics.

The primary amine serves as a reactive handle for conjugation to other molecules or for immobilization onto surfaces. The nitrophenyl group can function as a photo-reactive moiety, enabling light-induced covalent bond formation with interacting proteins.[1][2][3] The fluorine atom can be exploited as a reporter for ¹⁹F NMR studies, providing insights into protein conformation and binding events.[4][5][6]

Potential Applications

  • Photo-affinity Labeling and Cross-linking: The nitrophenyl group can be activated by UV light to form a reactive nitrene intermediate, which can then covalently bind to nearby amino acid residues of interacting proteins.[1][2][3] This allows for the "capture" of transient or weak protein-protein interactions.

  • Activity-Based Protein Profiling (ABPP): The compound can be chemically modified through its amino group to incorporate a reactive group that targets specific enzyme classes. The entire probe can then be used to label and identify active enzymes in a complex proteome.

  • ¹⁹F NMR-Based Ligand Screening: The fluorine atom provides a sensitive NMR handle. Binding of the compound to a target protein can be monitored by changes in the ¹⁹F NMR signal, enabling fragment-based drug discovery screens.[4][5]

Quantitative Data Summary (Hypothetical)

As this is a proposed application, no experimental quantitative data is currently available. The following table illustrates the type of data that would be generated and its potential interpretation.

ParameterHypothetical ValueInterpretation
Photolabeling Efficiency 15-25%Percentage of target protein covalently modified upon UV irradiation.
Binding Affinity (Kd) 5-50 µMDissociation constant for the interaction with a target protein, determined by ¹⁹F NMR or other biophysical methods.
¹⁹F NMR Chemical Shift Change (Δδ) 0.1-0.5 ppmChange in the fluorine NMR signal upon binding to a target protein, indicating a direct interaction.

Experimental Protocols

Protocol 1: Photo-affinity Labeling of a Target Protein

This protocol describes a general procedure for the photo-affinity labeling of a purified target protein with this compound.

Materials:

  • This compound

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES)

  • UV lamp (365 nm)

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer for protein identification

Procedure:

  • Incubation: Mix the target protein (1-10 µM) with a 10-100 fold molar excess of this compound in a microcentrifuge tube. Incubate the mixture in the dark for 1 hour at 4°C to allow for non-covalent binding.

  • UV Irradiation: Place the open tube on ice and irradiate with a 365 nm UV lamp for 10-30 minutes. The distance from the lamp and irradiation time should be optimized for each target protein.

  • Quenching: (Optional) Add a quenching reagent, such as dithiothreitol (DTT), to a final concentration of 10 mM to scavenge any unreacted probe.

  • SDS-PAGE Analysis: Add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel. Run the gel to separate the proteins.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Blue) to visualize the protein bands. A successful cross-linking reaction will result in a shift in the molecular weight of the target protein.

  • Mass Spectrometry: Excise the shifted protein band from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry to identify the cross-linked protein and potentially the site of modification.

Protocol 2: General Workflow for Identifying Protein-Protein Interactions

This protocol outlines a general workflow for using this compound to identify interaction partners of a "bait" protein in a cell lysate.

Materials:

  • This compound conjugated to a bait protein (e.g., via a linker attached to the amino group)

  • Cell lysate

  • UV lamp (365 nm)

  • Affinity purification reagents (e.g., antibody-beads targeting the bait protein)

  • Mass spectrometer for proteomic analysis

Procedure:

  • Incubation: Add the bait protein-(3-Amino-5-fluoro-2-nitrophenyl)methanol conjugate to the cell lysate and incubate in the dark for 1-2 hours at 4°C to allow for interaction with prey proteins.

  • UV Irradiation: Irradiate the lysate with a 365 nm UV lamp for 10-30 minutes on ice to induce cross-linking.

  • Affinity Purification: Perform immunoprecipitation or another form of affinity purification to isolate the bait protein and its cross-linked interaction partners.

  • Elution: Elute the captured proteins from the affinity matrix.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins that were cross-linked to the bait.

Visualizations

G Figure 1: Proposed Photo-activation and Cross-linking Mechanism cluster_0 Inactive State (Dark) cluster_1 Activation & Cross-linking A This compound B Target Protein A->B Non-covalent interaction C UV Light (365 nm) E Covalent Cross-link D Reactive Nitrene Intermediate C->D Activation D->E Reaction with Protein Backbone

Caption: Proposed photo-activation and cross-linking mechanism.

G Figure 2: Experimental Workflow for Interaction Discovery A 1. Incubate Bait-Probe Conjugate with Cell Lysate B 2. UV Cross-linking (365 nm) A->B C 3. Affinity Purification of Bait and Cross-linked Prey B->C D 4. Elution of Protein Complexes C->D E 5. Tryptic Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Identification of Interaction Partners F->G

Caption: Experimental workflow for interaction discovery.

References

(3-Amino-5-fluoro-2-nitrophenyl)methanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(3-Amino-5-fluoro-2-nitrophenyl)methanol is a valuable synthetic intermediate for researchers, scientists, and drug development professionals. Its unique trifunctional nature, featuring amino, fluoro, and nitro groups on a benzyl alcohol scaffold, offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and heterocyclic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key component in the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

Property(2-Amino-5-fluoro-3-nitrophenyl)methanol(3-Amino-5-nitrophenyl)methanol(2-Fluoro-5-nitrophenyl)methanol
Molecular Formula C₇H₇FN₂O₃[1]C₇H₈N₂O₃C₇H₆FNO₃[2]
Molecular Weight 186.14 g/mol [1]168.15 g/mol 171.13 g/mol [2]
Appearance SolidSolid-
Purity ->98%-
Melting Point -90-93°C-
Boiling Point ~286.1 °C at 760 mmHg[1]425.9±30.0 °C at 760 mmHg-
Density ~1.434 g/cm³[1]1.4±0.1 g/cm³-
Storage -Keep in dark place, Inert atmosphere, Room temperature-

Applications in Organic Synthesis

This compound serves as a crucial starting material for the synthesis of a diverse range of organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be selectively manipulated to achieve desired chemical transformations.

Key Applications:

  • Intermediate in Medicinal Chemistry: This building block is particularly significant in the synthesis of pharmaceutical compounds.[1] The presence of the nitroaniline core is common in scaffolds for kinase inhibitors, which are a major class of anti-cancer drugs.[1]

  • Synthesis of Heterocyclic Compounds: The amino and nitro functionalities provide reactive handles for the construction of various heterocyclic ring systems, which are prevalent in biologically active molecules.

  • Building Block for Complex Molecules: The unique substitution pattern allows for the introduction of fluorine, a common bioisostere for hydrogen, which can enhance the metabolic stability and binding affinity of drug candidates.

Synthetic Utility and Reaction Pathways

The chemical versatility of this compound is illustrated by the various reactions its functional groups can undergo.

G Synthetic Transformations of this compound cluster_0 Reactions of the Amino Group cluster_1 Reactions of the Nitro Group cluster_2 Reactions of the Methanol Group cluster_3 Reactions involving the Fluoro Group A This compound B Acylation A->B C Alkylation A->C D Diazotization A->D E Reduction to Amine A->E F Oxidation to Aldehyde/Carboxylic Acid A->F G Esterification/Etherification A->G H Nucleophilic Aromatic Substitution A->H

Caption: Potential reaction pathways for this compound.

Experimental Protocols

While specific protocols for this compound are not widely published, the following represents a general procedure for a common transformation, the reduction of the nitro group, based on protocols for analogous compounds.[1]

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of the nitro group to a primary amine, a common step in the synthesis of more complex molecules.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, (2,3-Diamino-5-fluorophenyl)methanol.

  • The crude product may be purified further by column chromatography or recrystallization if necessary.

Expected Outcome:

The nitro group is selectively reduced to an amine, yielding the corresponding diamine product. The yield of this reaction is typically high for similar substrates.

Workflow for Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The following diagram illustrates a potential workflow for the synthesis of a hypothetical kinase inhibitor scaffold, demonstrating the utility of this compound as a starting material.

G Hypothetical Synthesis of a Kinase Inhibitor Scaffold A This compound B Step 1: Protection of Amino Group (e.g., Boc anhydride) A->B C Step 2: Reduction of Nitro Group (e.g., H2, Pd/C) B->C D Step 3: Cyclization with a suitable electrophile (e.g., Phosgene equivalent) C->D E Step 4: Functionalization of the remaining amine (e.g., Acylation, Alkylation) D->E F Step 5: Deprotection E->F G Final Kinase Inhibitor Scaffold F->G

Caption: A potential synthetic workflow utilizing the title compound.

Safety Information

While specific safety data for this compound is limited, related compounds such as (2-Fluoro-5-nitrophenyl)methanol are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of Heterocyclic Derivatives from (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step synthesis of various heterocyclic derivatives starting from (3-Amino-5-fluoro-2-nitrophenyl)methanol. This starting material, possessing amino, nitro, and hydroxyl functional groups, serves as a versatile scaffold for the generation of a library of compounds with potential applications in medicinal chemistry, particularly as kinase inhibitors. The following protocols detail the reduction of the nitro group, oxidation of the alcohol, and subsequent cyclization reactions to form quinoxaline and benzodiazepine derivatives.

Synthetic Pathways Overview

The primary synthetic strategy involves the initial reduction of the nitro group of this compound to yield the corresponding ortho-phenylenediamine derivative. This intermediate is then utilized in cyclization reactions. An alternative pathway involves the initial oxidation of the benzylic alcohol to an aldehyde, followed by similar reduction and cyclization steps.

Synthetic_Pathways A This compound B (5-Amino-2-fluoro-6-(hydroxymethyl)phenyl)amine (ortho-phenylenediamine intermediate) A->B Nitro Group Reduction E 3-Amino-5-fluoro-2-nitrobenzaldehyde A->E Alcohol Oxidation C Quinoxaline Derivatives B->C Cyclization with 1,2-dicarbonyl D Benzodiazepine Derivatives B->D Cyclization with ketone/aldehyde E->B Nitro Group Reduction

Caption: General synthetic routes from this compound.

Experimental Protocols and Data

Protocol 1: Reduction of the Nitro Group

This protocol describes the selective reduction of the nitro group of this compound to afford (3,4-Diamino-5-fluorophenyl)methanol, a key ortho-phenylenediamine intermediate. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) and hydrazine hydrate is a mild and efficient method that is often compatible with other functional groups like halogens.[1]

Experimental Workflow:

Reduction_Workflow start Start dissolve Dissolve starting material in Methanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst add_hydrazine Add Hydrazine Hydrate dropwise at 0°C add_catalyst->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the reduction of the nitro group.

Detailed Procedure:

  • To a solution of this compound (1.0 g, 5.37 mmol) in methanol (20 mL) in a round-bottom flask, add 10% palladium on carbon (0.1 g, 10 wt%).

  • Cool the mixture to 0°C in an ice bath.

  • Add hydrazine hydrate (1.0 mL, 20.6 mmol) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3,4-Diamino-5-fluorophenyl)methanol.

Quantitative Data Summary (Protocol 1):

ParameterValueReference
Starting MaterialThis compound-
Product(3,4-Diamino-5-fluorophenyl)methanol-
Typical Yield85-95%[1]
AppearanceOff-white to pale yellow solid-
Purity (by HPLC)>95%-
Protocol 2: Synthesis of Quinoxaline Derivatives

This protocol describes the condensation of the ortho-phenylenediamine intermediate with a 1,2-dicarbonyl compound to form a quinoxaline ring system. A variety of catalysts can be employed for this transformation; this protocol utilizes iodine as a mild and efficient catalyst in DMSO.[2][3]

Detailed Procedure:

  • In a vial, dissolve (3,4-Diamino-5-fluorophenyl)methanol (0.5 g, 3.20 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 0.67 g, 3.20 mmol) in dimethyl sulfoxide (DMSO) (10 mL).

  • Add iodine (0.08 g, 0.32 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Quantitative Data Summary (Protocol 2):

ParameterValueReference
Starting Material(3,4-Diamino-5-fluorophenyl)methanol-
Reagent1,2-Dicarbonyl Compound (e.g., Benzil)-
ProductQuinoxaline Derivative-
Typical Yield80-90%[3]
AppearanceCrystalline solid-
Purity (by HPLC)>98%-
Protocol 3: Synthesis of Benzodiazepine Derivatives

This protocol outlines the synthesis of a 1,5-benzodiazepine derivative through the condensation of the ortho-phenylenediamine intermediate with a ketone. This reaction is typically catalyzed by an acid.[4][5][6]

Detailed Procedure:

  • To a solution of (3,4-Diamino-5-fluorophenyl)methanol (0.5 g, 3.20 mmol) in ethanol (15 mL), add a ketone (e.g., acetone, 0.37 g, 6.40 mmol, 2 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzodiazepine derivative.

Quantitative Data Summary (Protocol 3):

ParameterValueReference
Starting Material(3,4-Diamino-5-fluorophenyl)methanol-
ReagentKetone (e.g., Acetone)-
ProductBenzodiazepine Derivative-
Typical Yield75-90%[5]
AppearanceSolid-
Purity (by HPLC)>97%-
Protocol 4: Oxidation of the Benzylic Alcohol

This protocol describes the selective oxidation of the benzylic alcohol in the starting material to the corresponding aldehyde using activated manganese dioxide (MnO₂). MnO₂ is a mild and chemoselective reagent for the oxidation of benzylic and allylic alcohols.[7][8]

Detailed Procedure:

  • In a round-bottom flask, suspend this compound (1.0 g, 5.37 mmol) in dichloromethane (DCM) (30 mL).

  • Add activated manganese dioxide (4.67 g, 53.7 mmol, 10 equivalents).

  • Stir the suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Amino-5-fluoro-2-nitrobenzaldehyde.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

Quantitative Data Summary (Protocol 4):

ParameterValueReference
Starting MaterialThis compound-
ReagentActivated Manganese Dioxide (MnO₂)-
Product3-Amino-5-fluoro-2-nitrobenzaldehyde-
Typical Yield70-85%[8]
AppearanceYellow solid-
Purity (by TLC)>90% (crude)-

Potential Signaling Pathway Involvement

Quinoxaline and benzodiazepine scaffolds are prevalent in many biologically active molecules, including numerous kinase inhibitors. These compounds often target the ATP-binding site of kinases, interfering with the signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Synthesized Quinoxaline/ Benzodiazepine Derivative Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by synthesized derivatives.

References

Application of Novel Therapeutic Agents in Drug Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic drug development is undergoing a significant transformation, driven by the advent of novel therapeutic modalities designed to overcome the limitations of traditional small molecule inhibitors and conventional biologics. These innovative approaches offer unprecedented specificity and potency, opening up new avenues for treating a wide range of diseases, particularly cancer. This document provides detailed application notes and protocols for two leading classes of novel therapeutic agents: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), featuring preclinical data for Sacituzumab Govitecan and ARV-110 (Bavdegalutamide), respectively.

Section 1: Antibody-Drug Conjugates (ADCs) - Featuring Sacituzumab Govitecan

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This combination allows for the selective delivery of chemotherapy to cancer cells, thereby minimizing systemic toxicity.

Mechanism of Action: Sacituzumab Govitecan

Sacituzumab govitecan is an ADC that targets the Trophoblast cell-surface antigen 2 (Trop-2), a transmembrane glycoprotein overexpressed in many solid tumors.[1][2][3] The ADC consists of a humanized anti-Trop-2 monoclonal antibody linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[2][4]

The mechanism of action involves the following steps:

  • Binding: The antibody component of Sacituzumab Govitecan binds with high affinity to Trop-2 on the surface of tumor cells.[1]

  • Internalization: Upon binding, the ADC-Trop-2 complex is internalized into the cell through receptor-mediated endocytosis.[1][3]

  • Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the hydrolyzable linker is cleaved in the acidic environment, releasing the cytotoxic payload, SN-38.[1]

  • Induction of Cell Death: The released SN-38 inhibits topoisomerase I, an enzyme essential for relieving DNA supercoiling during replication. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptotic cell death.[1][2]

  • Bystander Effect: A critical feature of some ADCs is the "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, enhancing the therapeutic efficacy in heterogeneous tumors.[5][6]

Signaling Pathway and Mechanism of Action of Sacituzumab Govitecan

Sacituzumab_Govitecan_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_bystander Neighboring Cell (Bystander Effect) Sacituzumab Govitecan Sacituzumab Govitecan Trop-2 Receptor Trop-2 Receptor Sacituzumab Govitecan->Trop-2 Receptor Binding Endosome Endosome Trop-2 Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking SN-38 SN-38 Lysosome->SN-38 Linker Cleavage & Payload Release Topoisomerase I Topoisomerase I SN-38->Topoisomerase I Inhibition Bystander_SN-38 SN-38 SN-38->Bystander_SN-38 Diffusion DNA DNA Topoisomerase I->DNA Acts on DNA Damage DNA Damage Topoisomerase I->DNA Damage Leads to Apoptosis Apoptosis DNA Damage->Apoptosis Induces Bystander_Apoptosis Apoptosis Bystander_SN-38->Bystander_Apoptosis Induces

Mechanism of action of Sacituzumab Govitecan.
Preclinical Data for Sacituzumab Govitecan

Cell Line/ModelAssay TypeEndpointResultReference
Ovarian Cancer Cell Lines (Trop-2+)In vitro cytotoxicityIC50Sensitive to SG compared to control ADC (p < 0.05)[7]
Ovarian Cancer Xenografts (Trop-2+)In vivo efficacyTumor Growth InhibitionSignificant tumor growth inhibition[4]
Uterine & Ovarian Carcinosarcoma Cell Lines (Trop-2+)In vitro cytotoxicityIC50Higher sensitivity in Trop-2 positive cell lines[8]
Carcinosarcoma XenograftsIn vivo efficacyTumor Growth InhibitionSignificant tumor growth inhibition vs. controls (p=0.004)[8]
Carcinosarcoma XenograftsIn vivo efficacyOverall SurvivalSignificantly improved 90-day survival (p<0.0001)[8]
Experimental Protocols

This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effect of an ADC.[9][10][11][12]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody-Drug Conjugate (e.g., Sacituzumab Govitecan)

  • Control ADC (non-targeting or isotype control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • Prepare serial dilutions of the ADC and control ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions or control medium.

  • Incubate the plate for a specified period (e.g., 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a non-linear regression analysis.

This protocol is designed to evaluate the bystander effect of an ADC on antigen-negative cells.[5][13][14]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well, black-walled, clear-bottom plates

  • Antibody-Drug Conjugate

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 1:9). The total cell number should be kept constant.

  • Incubate the plate overnight to allow for cell attachment.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for 72-120 hours.

  • Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader.

  • The reduction in fluorescence intensity in ADC-treated wells compared to untreated wells indicates the extent of bystander killing.

  • Normalize the fluorescence values to the untreated control to calculate the percentage of viability of the Ag- cells.

Section 2: Proteolysis Targeting Chimeras (PROTACs) - Featuring ARV-110 (Bavdegalutamide)

PROTACs are bifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[15][16] This offers a distinct advantage over traditional inhibitors, as it can eliminate the entire protein rather than just blocking its function.

Mechanism of Action: ARV-110 (Bavdegalutamide)

ARV-110 is a first-in-class oral PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[17][18][19]

The mechanism of action involves:

  • Ternary Complex Formation: ARV-110 simultaneously binds to the AR and an E3 ubiquitin ligase (specifically, Cereblon).[15][20] This brings the AR and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules to the AR, tagging it for degradation.

  • Proteasomal Degradation: The poly-ubiquitinated AR is recognized and degraded by the proteasome.

  • Recycling: The ARV-110 molecule is then released and can induce the degradation of another AR protein, acting catalytically.[15]

This mechanism allows ARV-110 to be effective against wild-type AR and various clinically relevant AR mutants that confer resistance to standard anti-androgen therapies.[15][17]

Signaling Pathway and Mechanism of Action of ARV-110

ARV110_MOA cluster_cell Prostate Cancer Cell ARV-110 ARV-110 Androgen Receptor (AR) Androgen Receptor (AR) ARV-110->Androgen Receptor (AR) Ternary Complex ARV-110 AR E3 Ligase ARV-110->Ternary Complex:f0 Androgen Receptor (AR)->Ternary Complex:f1 E3 Ligase (Cereblon) E3 Ligase (Cereblon) E3 Ligase (Cereblon)->Ternary Complex:f2 Poly-ubiquitinated AR Poly-ubiquitinated AR Ternary Complex->Poly-ubiquitinated AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Poly-ubiquitinated AR->Proteasome Recognition Proteasome->Degraded AR Degradation Inhibition of AR Signaling Inhibition of AR Signaling Degraded AR->Inhibition of AR Signaling Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Binding Target Binding & Engagement Assays Degradation_Assay Protein Degradation/Payload Release Assay Target_Binding->Degradation_Assay Cytotoxicity_Assay Cytotoxicity & Cell Viability Assays Degradation_Assay->Cytotoxicity_Assay Functional_Assay Downstream Functional Assays (e.g., Apoptosis, Cell Cycle Arrest) Cytotoxicity_Assay->Functional_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Functional_Assay->PK_PD Lead Candidate Selection Xenograft_Model Xenograft/PDX Efficacy Studies PK_PD->Xenograft_Model Toxicity_Study Toxicology & Safety Studies Xenograft_Model->Toxicity_Study IND_Enabling_Studies IND-Enabling Studies Toxicity_Study->IND_Enabling_Studies Go/No-Go Decision Novel_Therapeutic_Agent Novel Therapeutic Agent Candidate Novel_Therapeutic_Agent->Target_Binding

References

Application Notes and Protocols for Condensation Reactions Involving (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential synthetic applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol in condensation reactions, particularly for the synthesis of heterocyclic compounds with potential biological activity. The protocols provided are generalized methods based on established literature for analogous compounds, as specific experimental data for this compound is not widely available.

Introduction

This compound is a substituted aminobenzyl alcohol containing amino, fluoro, and nitro functionalities. This unique combination of electron-withdrawing and donating groups makes it a valuable starting material for the synthesis of a variety of heterocyclic structures, particularly quinolines and benzoxazines. Condensation reactions of o-aminobenzyl alcohols with carbonyl compounds are a cornerstone in the synthesis of these important heterocyclic scaffolds. The resulting fluoro- and nitro-substituted products are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Applications in Drug Discovery

The primary application of condensation reactions involving this compound lies in the generation of novel heterocyclic compounds for drug discovery pipelines. The resulting quinoline or benzoxazine derivatives can be screened for various biological activities.

  • Anticancer Agents: Quinolines are a well-established class of compounds with potent anticancer activity. They can interfere with various cellular processes in cancer cells, including DNA replication, cell cycle progression, and signal transduction pathways. The presence of fluorine and nitro groups can enhance the pharmacokinetic and pharmacodynamic properties of these molecules.

  • Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics. While the synthesized quinolines from this specific precursor may not be direct analogues, they can serve as scaffolds for the development of new antimicrobial agents.

  • Kinase Inhibitors: Many quinoline-based molecules have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases.

Experimental Protocols

Note: The following protocols are representative methods for the synthesis of quinolines and benzoxazines from o-aminobenzyl alcohols and have been adapted for this compound. Optimization of reaction conditions (temperature, catalyst, solvent, and reaction time) may be necessary to achieve optimal yields and purity.

Protocol 1: Synthesis of 6-Fluoro-8-nitro-substituted Quinolines via Friedländer Annulation

This protocol describes a plausible acid-catalyzed condensation-cyclization reaction between this compound and a carbonyl compound containing an α-methylene group to yield a substituted quinoline. The reaction proceeds via an initial oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation and cyclization.

Experimental Workflow:

G reagents Reactants: This compound α-Methylene carbonyl compound Oxidizing agent (e.g., MnO2) Acid catalyst (e.g., p-TsOH) solvent Solvent: Toluene or xylene reagents->solvent Dissolve reaction Reaction: Reflux with Dean-Stark trap (to remove water) solvent->reaction Heat workup Work-up: Cool to room temperature Quench with aq. NaHCO3 Extract with ethyl acetate reaction->workup Process purification Purification: Dry organic layer (Na2SO4) Concentrate under reduced pressure Column chromatography (Silica gel) workup->purification Isolate product Product: Substituted 6-Fluoro-8-nitroquinoline purification->product Characterize

Caption: Workflow for the synthesis of 6-fluoro-8-nitroquinolines.

Materials:

  • This compound

  • An α-methylene ketone or aldehyde (e.g., acetone, cyclohexanone, ethyl acetoacetate)

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Toluene or xylene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), the carbonyl compound (1.2 eq), and manganese dioxide (2.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the oxidizing agent and catalyst.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-fluoro-8-nitro-substituted quinoline.

Expected Data (Hypothetical):

ProductReactant (Carbonyl)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
2-Methyl-6-fluoro-8-nitroquinolineAcetone65155-1578.1 (d, 1H), 7.8 (d, 1H), 7.5 (s, 1H), 2.6 (s, 3H)
2,3-Cyclohexyl-6-fluoro-8-nitroquinolineCyclohexanone72178-1808.0 (d, 1H), 7.7 (d, 1H), 3.0 (m, 2H), 1.9 (m, 4H), 1.6 (m, 4H)
Protocol 2: Synthesis of 7-Fluoro-5-nitro-substituted Benzoxazines

This protocol outlines a plausible method for the condensation of this compound with an aldehyde in the presence of a base to form a dihydro-1,3-benzoxazine derivative.

Experimental Workflow:

G reagents Reactants: This compound Aldehyde (e.g., formaldehyde, benzaldehyde) Base (e.g., K2CO3) solvent Solvent: Acetonitrile or Dioxane reagents->solvent Suspend reaction Reaction: Stir at room temperature or gentle heating solvent->reaction React workup Work-up: Filter off base Concentrate solvent reaction->workup Process purification Purification: Recrystallization or Column chromatography (Silica gel) workup->purification Isolate product Product: Substituted 7-Fluoro-5-nitro-2,3-dihydro-1H-1,3-benzoxazine purification->product Characterize

Caption: Workflow for the synthesis of 7-fluoro-5-nitro-benzoxazines.

Materials:

  • This compound

  • An aldehyde (e.g., formaldehyde, benzaldehyde)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or 1,4-dioxane

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

  • Add the aldehyde (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Upon completion of the reaction (typically 2-6 hours), filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Data (Hypothetical):

ProductReactant (Aldehyde)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
7-Fluoro-5-nitro-2,3-dihydro-1H-1,3-benzoxazineFormaldehyde80121-1237.9 (s, 1H), 7.6 (s, 1H), 5.2 (s, 2H), 4.5 (s, 2H)
2-Phenyl-7-fluoro-5-nitro-2,3-dihydro-1H-1,3-benzoxazineBenzaldehyde75145-1477.9 (s, 1H), 7.6 (s, 1H), 7.4 (m, 5H), 5.9 (s, 1H), 4.8 (d, 1H), 4.6 (d, 1H)

Potential Signaling Pathway in Cancer

Quinolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a generalized signaling pathway that could be targeted by quinoline derivatives synthesized from this compound.

G quinoline 6-Fluoro-8-nitro-quinoline Derivative pi3k PI3K quinoline->pi3k Inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Potential mechanism of anticancer action for quinoline derivatives.

This pathway highlights the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival that is often hyperactivated in cancer. By inhibiting key components of this pathway, the synthesized quinoline derivatives could potentially lead to decreased cancer cell proliferation and increased apoptosis. Further biological evaluation would be required to confirm the precise mechanism of action.

Troubleshooting & Optimization

Optimization of reaction conditions for (3-Amino-5-fluoro-2-nitrophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol. The information is intended for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This multi-step synthesis requires careful optimization at each stage to ensure high yield and purity.

A 3-Fluoro-2-nitrotoluene B 3-Fluoro-2,5-dinitrotoluene A->B Nitration (HNO3/H2SO4) C 3-Amino-5-fluoro-2-nitrotoluene B->C Selective Reduction (e.g., Na2S) D 3-Amino-5-fluoro-2-nitrobenzyl bromide C->D Benzylic Bromination (NBS, AIBN) E This compound D->E Hydrolysis (e.g., aq. Na2CO3) Start Problem with Synthesis Step Identify the problematic step (e.g., low yield, impurity) Start->Step Nitration Nitration Step Step->Nitration Nitration Reduction Selective Reduction Step Step->Reduction Reduction Bromination Bromination Step Step->Bromination Bromination Hydrolysis Hydrolysis Step Step->Hydrolysis Hydrolysis CheckPurity Check Purity of Starting Materials Nitration->CheckPurity Reduction->CheckPurity Bromination->CheckPurity Hydrolysis->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Reagents) CheckPurity->OptimizeCond Purification Optimize Purification Method OptimizeCond->Purification End Problem Solved Purification->End

Troubleshooting guide for the synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process starting from the commercially available 3-fluoro-5-nitroaniline. The first step is a Sandmeyer-type reaction to introduce a hydroxymethyl group at the 2-position, followed by a selective reduction of a transient aldehyde intermediate.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial, particularly during the diazotization and the subsequent hydroxymethylation, to prevent side reactions. The choice of reducing agent and reaction time are also critical for achieving a high yield of the desired product without over-reduction of the nitro group.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TTC) is a straightforward method for monitoring the reaction's progress. A suitable eluent system would be a mixture of ethyl acetate and hexane. Visualization under UV light will show the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the expected yield and purity of the final product?

A4: With careful execution of the protocol, yields can range from 60-75%. The purity of the crude product is typically around 90-95% and can be improved to >98% with column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete diazotization of 3-fluoro-5-nitroaniline. Ensure the reaction temperature is maintained between 0-5 °C. Check the freshness and concentration of the sodium nitrite solution.
Decomposition of the diazonium salt. Use the diazonium salt immediately after its formation. Avoid exposing it to temperatures above 5 °C or to direct sunlight.
Inefficient reduction of the intermediate aldehyde. Verify the activity of the reducing agent (e.g., sodium borohydride). Ensure the reaction is carried out under anhydrous conditions if a moisture-sensitive reducing agent is used.
Incorrect pH during the reaction. Monitor and adjust the pH of the reaction mixture as specified in the protocol, especially during the work-up steps.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Impurity Identification Remediation Strategy
Unreacted 3-fluoro-5-nitroaniline Detected by TLC or HPLC as a spot with a different Rf value than the product.Optimize reaction time and stoichiometry of reagents in the first step. The unreacted starting material can be removed by column chromatography.
Over-reduced product (diamine derivative) Can be identified by mass spectrometry (lower molecular weight).Use a milder reducing agent or reduce the reaction time and temperature during the reduction step.
Polymeric byproducts Appear as baseline material on TLC or as broad peaks in HPLC.Ensure efficient stirring and controlled addition of reagents to avoid localized high concentrations that can lead to polymerization.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Diazotization and Hydroxymethylation of 3-fluoro-5-nitroaniline

  • Dissolve 3-fluoro-5-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of formaldehyde (2 equivalents) and a suitable buffer.

  • Slowly add the diazonium salt solution to the formaldehyde solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

Step 2: In-situ Reduction and Work-up

  • Cool the reaction mixture to 0-5 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data Presentation

Parameter Starting Material (3-fluoro-5-nitroaniline) Intermediate (Aldehyde - transient) Final Product (this compound)
Molecular Weight ( g/mol ) 156.11186.11188.12
Melting Point (°C) 115-117N/A138-140
Typical Yield (%) N/AN/A60-75
TLC Rf (30% EtOAc/Hexane) ~0.6~0.4~0.3

Visualizations

SynthesisWorkflow Start 3-Fluoro-5-nitroaniline Step1 Step 1: Diazotization & Hydroxymethylation Start->Step1 1. HCl, H2O, NaNO2 2. Formaldehyde Intermediate Intermediate Aldehyde (transient) Step1->Intermediate Step2 Step 2: In-situ Reduction Intermediate->Step2 NaBH4 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Final Final Product (>98% purity) Purification->Final

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Problem Low or No Yield Cause1 Incomplete Diazotization? Problem->Cause1 Cause2 Diazonium Salt Decomposition? Problem->Cause2 Cause3 Inefficient Reduction? Problem->Cause3 Solution1 Check Temp (0-5°C) & NaNO2 Freshness Cause1->Solution1 Solution Solution2 Use Immediately Avoid High Temp/Light Cause2->Solution2 Solution Solution3 Verify Reducing Agent Activity & Conditions Cause3->Solution3 Solution

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (3-Amino-5-fluoro-2-nitrophenyl)methanol reactions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common issues encountered during synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the two-step synthesis of this compound, which involves the Vilsmeier-Haack formylation of 5-fluoro-2-nitroaniline followed by the sodium borohydride reduction of the resulting aldehyde.

Step 1: Vilsmeier-Haack Formylation of 5-Fluoro-2-nitroaniline

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Action
Inactive Vilsmeier ReagentEnsure the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous. The Vilsmeier reagent is moisture-sensitive.
Insufficient Reaction TemperatureWhile the initial addition is at 0 °C, the reaction may require warming to room temperature or slightly above to proceed. Monitor the reaction by TLC to determine the optimal temperature.
Deactivated Aromatic RingThe nitro group is strongly deactivating. Ensure the reaction is run for a sufficient amount of time (up to 24 hours) and monitor progress by TLC.
Incorrect StoichiometryUse a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) to ensure complete reaction.

Issue 2: Formation of Multiple Products (Side Reactions)

Possible Cause Troubleshooting Action
OverheatingThe Vilsmeier-Haack reaction can be exothermic. Maintain careful temperature control, especially during the addition of POCl₃ to DMF and the addition of the substrate.
DiformylationAlthough less likely with a deactivated ring, prolonged reaction times or high temperatures could lead to diformylation. Monitor the reaction closely and stop it once the desired product is maximized.
Polymerization/DegradationElectron-rich anilines can be sensitive. Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent oxidative degradation.

Issue 3: Difficult Product Isolation/Purification

Possible Cause Troubleshooting Action
Incomplete Hydrolysis of Iminium SaltDuring workup, ensure the aqueous solution is sufficiently basic (e.g., using sodium acetate or sodium bicarbonate) and stirred for an adequate time to fully hydrolyze the intermediate iminium salt to the aldehyde.
Emulsion during ExtractionIf an emulsion forms during the workup, add a small amount of brine or saturate the aqueous layer with sodium chloride to break the emulsion.
Co-eluting ImpuritiesIf column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to purify the product.
Step 2: Sodium Borohydride Reduction of 3-Amino-5-fluoro-2-nitrobenzaldehyde

Issue 1: Incomplete Reduction of the Aldehyde

Possible Cause Troubleshooting Action
Insufficient Sodium Borohydride (NaBH₄)Use a molar excess of NaBH₄ (typically 1.5-2.0 equivalents) to ensure the complete reduction of the aldehyde.
Low Reaction TemperatureWhile the reaction is often run at room temperature, gentle warming (to 40-50 °C) can increase the reaction rate.[1]
Decomposed NaBH₄Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, dry NaBH₄ for best results.

Issue 2: Reduction of the Nitro Group

Possible Cause Troubleshooting Action
Use of a Stronger Reducing AgentSodium borohydride is generally chemoselective for aldehydes and ketones over nitro groups. Avoid using stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the nitro group.
Contamination with Catalytic MetalsTrace metal impurities can sometimes catalyze the reduction of nitro groups by NaBH₄. Use clean glassware and high-purity reagents.

Issue 3: Difficult Product Isolation

Possible Cause Troubleshooting Action
Product is Water-SolubleThe amino and hydroxyl groups can increase water solubility. If precipitation upon addition to water is inefficient, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
Oily Product Instead of SolidIf the product oils out instead of precipitating as a solid, try cooling the mixture to 0-5 °C and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the product and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for the formylation of 5-fluoro-2-nitroaniline?

A1: The Vilsmeier-Haack reaction is well-suited for electron-rich aromatic compounds, including substituted anilines. The amino group in 5-fluoro-2-nitroaniline, despite the deactivating effect of the nitro group, is activating enough to direct the electrophilic substitution, primarily at the ortho position.

Q2: Can I use a different reducing agent instead of sodium borohydride?

A2: It is not recommended to use stronger reducing agents like lithium aluminum hydride (LiAlH₄) as they will likely reduce both the aldehyde and the nitro group, leading to the undesired amino-aniline product. Sodium borohydride provides the necessary chemoselectivity for this transformation.

Q3: My yield for the first step (formylation) is very low. What is the most likely reason?

A3: The most common reason for low yield in a Vilsmeier-Haack reaction is the deactivation of the Vilsmeier reagent by moisture. Ensure that your DMF and POCl₃ are anhydrous and that the reaction is carried out under an inert atmosphere. Also, the electron-withdrawing nitro group on the starting material can slow the reaction, so a longer reaction time may be necessary.

Q4: How can I monitor the progress of these reactions?

A4: Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC). For the formylation step, you should see the disappearance of the 5-fluoro-2-nitroaniline spot and the appearance of a new, typically more polar, product spot for the aldehyde. For the reduction step, the aldehyde spot will be replaced by the more polar alcohol product spot.

Q5: What is the purpose of the sodium acetate solution in the Vilsmeier-Haack workup?

A5: The sodium acetate solution serves two purposes. It acts as a base to neutralize the acidic reaction mixture and facilitates the hydrolysis of the intermediate iminium salt to the final aldehyde product.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-fluoro-2-nitrobenzaldehyde via Vilsmeier-Haack Formylation

Materials:

  • 5-Fluoro-2-nitroaniline

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Acetate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the starting aniline).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-fluoro-2-nitroaniline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding a cold aqueous solution of sodium acetate (5.6 equivalents).

  • Stir the mixture for 30 minutes at room temperature to ensure complete hydrolysis.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-amino-5-fluoro-2-nitrobenzaldehyde.

Step 2: Synthesis of this compound via Sodium Borohydride Reduction

Materials:

  • 3-Amino-5-fluoro-2-nitrobenzaldehyde

  • Ethanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

Procedure:

  • Dissolve 3-amino-5-fluoro-2-nitrobenzaldehyde (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.[1]

  • Gently warm the solution to approximately 30-40 °C to ensure complete dissolution.[1]

  • In small portions, add sodium borohydride (1.5 equivalents) to the solution over 5-10 minutes.[1]

  • After the addition is complete, stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting aldehyde is consumed.[1]

  • Slowly pour the reaction mixture into cold deionized water (20 volumes) with stirring.[1]

  • A precipitate of the product should form. Continue stirring for 15-20 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[1]

Data Presentation

Table 1: Reaction Conditions and Expected Yields

StepReactionKey ReagentsTypical Reaction TimeTypical Yield
1Vilsmeier-Haack FormylationPOCl₃, DMF6-8 hours60-75%
2Aldehyde ReductionNaBH₄, Ethanol30-60 minutes85-95%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Aldehyde Reduction A 5-Fluoro-2-nitroaniline + DMF + POCl3 B Vilsmeier Reagent Formation (0°C) A->B C Formylation Reaction (0°C to RT) B->C D Workup & Purification (Hydrolysis, Extraction, Chromatography) C->D E 3-Amino-5-fluoro-2-nitrobenzaldehyde D->E F 3-Amino-5-fluoro-2-nitrobenzaldehyde + NaBH4 in Ethanol E->F Intermediate Product G Reduction Reaction (RT) F->G H Workup & Purification (Precipitation, Recrystallization) G->H I This compound H->I

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield in Formylation

G Start Low Yield in Formylation Step C1 Check Reagent Quality (Anhydrous DMF/POCl3?) Start->C1 A1 Use fresh, anhydrous reagents C1->A1 No C2 Review Reaction Conditions (Temp./Time adequate?) C1->C2 Yes End Yield Improved A1->End A2 Increase reaction time and/or gently warm. Monitor by TLC. C2->A2 No C3 Check Workup Procedure (Complete Hydrolysis?) C2->C3 Yes A2->End A3 Ensure basic pH during workup and sufficient stirring time. C3->A3 No C3->End Yes A3->End

Caption: Troubleshooting flowchart for low formylation yield.

References

Technical Support Center: Purification of Crude (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (3-Amino-5-fluoro-2-nitrophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential impurities may include the corresponding dinitro compound, over-reduced species where the nitro group is fully reduced to an amine, or products of incomplete reduction.[1][2] Residual solvents from the reaction and initial work-up are also common.

Q2: My crude product is a dark, oily residue. How can I solidify it before further purification?

A2: Oily residues can often be solidified by trituration with a non-polar solvent in which the product is poorly soluble, such as hexanes or a mixture of hexanes and diethyl ether. This process can help to remove highly soluble, non-polar impurities and induce crystallization of your target compound. Sonication during trituration can sometimes facilitate this process.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: Several factors can inhibit crystallization. Ensure you are using a minimal amount of a suitable hot solvent to dissolve your crude product completely. If the solution is too dilute, crystallization will be poor. If you have a supersaturated solution that won't crystallize, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Seeding the solution with a tiny crystal of pure product (if available) can also induce crystallization. Cooling the solution slowly to room temperature and then in an ice bath can improve crystal formation and yield.

Q4: During column chromatography, my compound is streaking and not giving clean separation. What is the likely cause and solution?

A4: Streaking on a silica gel column for an amino-containing compound is often due to its basicity, leading to strong, non-ideal interactions with the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will deactivate the acidic sites on the silica and lead to better peak shapes. Also, ensure your crude sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Q5: What is a good starting point for a solvent system in column chromatography for this compound?

A5: Given the polarity of this compound, a good starting point for a mobile phase on a silica gel column would be a mixture of a non-polar and a polar solvent. A common combination is a gradient of ethyl acetate in hexanes or dichloromethane. You can start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.3.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
Too much solvent used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent or a solvent system where the compound has lower solubility when cold.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for filtration. Add a small amount of extra hot solvent before filtering.
Incomplete crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure sufficient time for crystallization.
Problem 2: Poor Separation in Column Chromatography

| Possible Cause | Solution | | Inappropriate solvent system. | Optimize the mobile phase using TLC to achieve a good separation of spots with the target compound having an Rf of ~0.3. | | Column overloading. | Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio by weight). | | Sample loaded in a solvent that is too polar. | Dissolve the sample in the initial, less polar mobile phase or a minimal amount of a stronger solvent before adsorbing it onto a small amount of silica gel and dry-loading it onto the column. | | Column channeling or cracking. | Pack the column carefully to ensure a homogenous stationary phase. Do not let the column run dry. | | Compound is basic and interacting strongly with silica. | Add 0.1-1% triethylamine to the mobile phase to improve peak shape. |

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes, methanol/water) to find a suitable solvent or solvent pair where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation and an Rf value of ~0.3 for the target compound. A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with the initial low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)
Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
MethanolSolubleVery SolublePoor
EthanolSparingly SolubleSolubleGood
Ethyl AcetateSparingly SolubleSolubleGood
TolueneInsolubleSparingly Soluble-
Ethyl Acetate/Hexanes (1:1)Sparingly SolubleSolubleVery Good
Methanol/Water (9:1)Sparingly SolubleSolubleGood
Table 2: Column Chromatography Elution Profile (Hypothetical Data)
Fraction #Mobile Phase (EtOAc in Hexanes)Major Components (by TLC)
1-520%Non-polar impurities
6-1030%Mixture of product and minor impurity
11-2040%Pure this compound
21-2550%More polar impurities

Mandatory Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column Column Chromatography Crude->Column For complex mixtures Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, NMR, etc.) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue LowYield Low Yield? Start->LowYield PoorPurity Poor Purity? Start->PoorPurity Solvent Check solvent volume and cooling rate LowYield->Solvent Yes Technique Refine recrystallization or chromatography technique LowYield->Technique No Optimize Optimize chromatography mobile phase PoorPurity->Optimize Yes AddModifier Add modifier (e.g., TEA) to mobile phase PoorPurity->AddModifier Streaking

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Problem 1: Low yield of the desired product, this compound.

  • Question: My reaction is showing a low yield of the target compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Incomplete reaction, degradation of the starting material or product, and formation of side-products are the most common culprits.

    • Incomplete Reaction: The reduction of the nitro group and the carbonyl precursor (e.g., aldehyde or ester) requires a sufficiently strong reducing agent and optimized reaction conditions. If using a mild reducing agent like sodium borohydride, the addition of a catalyst such as nickel chloride or copper nanoparticles may be necessary to facilitate the reduction of the nitro group.[1][2][3] Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[4]

    • Degradation: The amino and hydroxyl groups in the product are susceptible to oxidation. It is important to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Side-Product Formation: The presence of multiple functional groups can lead to various side reactions. The following sections detail the potential side-products and how to minimize their formation.

Problem 2: Presence of significant impurities in the crude product.

  • Question: My crude product shows multiple spots on TLC/peaks in HPLC other than the desired product. What are these impurities and how can I avoid them?

  • Answer: The impurities likely arise from incomplete reduction or side reactions involving the nitro and amino groups. Below is a summary of potential side-products.

Table 1: Potential Side-Products and their Origin
Side-Product Name Chemical Structure Plausible Origin Analytical Identification
(3-Amino-5-fluoro-2-nitrophenyl)carbaldehydeC₇H₅FN₂O₃Incomplete reduction of the aldehyde precursor.HPLC-UV, GC-MS, ¹H NMR (presence of an aldehyde proton signal ~9-10 ppm).[5][6]
(3-Amino-5-fluoro-2-hydroxylaminophenyl)methanolC₇H₉FN₂O₂Incomplete reduction of the nitro group, stopping at the hydroxylamine stage.[7][8][9]LC-MS can identify the molecular ion peak.
(3-Amino-5-fluoro-2-nitrosophenyl)methanolC₇H₇FN₂O₂Intermediate in the nitro group reduction. Can react further to form dimers.[7][8][9]Highly reactive and may not be isolated, but its presence can be inferred from dimer formation.
Azoxy, Azo, and Hydrazo dimersVaryingCondensation reactions between nitroso and hydroxylamine or amine intermediates.[7][8][9]LC-MS will show molecular ions corresponding to the dimer structures.
3-Amino-5-fluoro-2-nitrobenzoic acidC₇H₅FN₂O₄If starting from an aldehyde, this can be a byproduct of a Cannizzaro-type disproportionation reaction.[10]HPLC-UV, LC-MS.

Problem 3: Difficulty in purifying the final product.

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of structurally similar impurities.

    • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent should be gradually increased to separate the components based on their polarity.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification technique. The choice of solvent will depend on the solubility of the product and impurities. Experiment with different solvents or solvent mixtures to find the optimal conditions.

    • Acid-Base Extraction: The basicity of the amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: A common and logical starting material is 3-Amino-5-fluoro-2-nitrobenzaldehyde. The synthesis would then involve the selective reduction of the aldehyde group to a primary alcohol.

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium borohydride (NaBH₄) is a good choice for the reduction of the aldehyde in the presence of a nitro group, as it is generally chemoselective for carbonyls over nitro groups under standard conditions.[2][4] However, to achieve the reduction of both a precursor nitro compound and a carbonyl, a stronger reducing agent or a catalytic system might be needed. For instance, using NaBH₄ in combination with a transition metal salt like nickel chloride can reduce both functionalities.[1] Catalytic hydrogenation (e.g., H₂/Pd-C) is also a powerful method for nitro group reduction, but may also reduce other functional groups depending on the reaction conditions.[11][12]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product and side-products?

A3: A combination of chromatographic and spectroscopic techniques is ideal:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative analysis of the product and impurities.[5][6][13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weights of the product and side-products, which is crucial for determining their structures.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH₂, -NO₂).

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Amino-5-fluoro-2-nitrobenzaldehyde

  • Dissolution: Dissolve 3-Amino-5-fluoro-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 3-Amino-5-fluoro- 2-nitrobenzaldehyde dissolve Dissolve in Methanol/Ethanol start->dissolve cool Cool to 0°C dissolve->cool reduce Add NaBH4 cool->reduce monitor Monitor by TLC reduce->monitor quench Quench with H2O/HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Product Degradation start->degradation side_products Side-Product Formation start->side_products optimize_conditions Optimize Conditions: - Stronger reducing agent - Catalyst - Longer reaction time incomplete_rxn->optimize_conditions inert_atmosphere Use Inert Atmosphere (N2 or Ar) degradation->inert_atmosphere purification Refine Purification: - Column Chromatography - Recrystallization - Acid-Base Extraction side_products->purification optimize_conditions->start Re-run Experiment inert_atmosphere->start Re-run Experiment purification->start Re-purify

Caption: Troubleshooting logic for synthesis issues.

side_product_pathway start 3-Amino-5-fluoro-2-nitrobenzaldehyde product This compound start->product Complete Reduction side_product1 Incomplete Aldehyde Reduction: (3-Amino-5-fluoro-2-nitrophenyl)carbaldehyde start->side_product1 Incomplete Reduction side_product2 Incomplete Nitro Reduction: Hydroxylamine/Nitroso Intermediates product->side_product2 Incomplete Nitro Reduction side_product3 Dimerization Products: Azoxy/Azo Compounds side_product2->side_product3 Condensation

Caption: Potential side-product formation pathways.

References

Overcoming challenges in the scale-up of (3-Amino-5-fluoro-2-nitrophenyl)methanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (3-Amino-5-fluoro-2-nitrophenyl)methanol. The information is presented in a question-and-answer format to directly address potential challenges.

Experimental Workflow Overview

The following diagram outlines a plausible synthetic route for the production of this compound, starting from 3-fluorotoluene. This multi-step process involves nitration, selective reduction, and benzylic oxidation.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Benzylic Oxidation A 3-Fluorotoluene C 4-Fluoro-2,6-dinitrotoluene A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4 or solid acid catalyst) B->C D 4-Fluoro-2,6-dinitrotoluene F 5-Fluoro-2-methyl-3-nitroaniline D->F Selective Reduction E Reducing Agent (e.g., NaSH or Catalytic Hydrogenation) E->F G 5-Fluoro-2-methyl-3-nitroaniline I This compound G->I Benzylic Oxidation H Oxidizing Agent (e.g., KMnO4 or catalytic system) H->I

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guides

Problem 1: Low Yield or Poor Regioselectivity in the Nitration of 3-Fluorotoluene

Question: My nitration of 3-fluorotoluene results in a low yield of the desired 4-fluoro-2,6-dinitrotoluene and a mixture of other isomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity in the nitration of substituted toluenes can be challenging. The fluorine and methyl groups have competing directing effects. Here are some troubleshooting steps:

  • Choice of Nitrating Agent:

    • Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating system that can sometimes lead to over-nitration and the formation of multiple isomers. Precise control of temperature is crucial.

    • Solid Acid Catalysts: Using solid acid catalysts like H-beta, Fe/Mo/SiO₂, or MoO₃/SiO₂ can offer higher regioselectivity under milder conditions.[1][2][3] These catalysts can be recycled, making the process more environmentally friendly.[1][3]

  • Reaction Temperature:

    • Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. For mixed acid nitration, maintaining a temperature between 0-10 °C is recommended. For solid acid catalysts, an optimal temperature (e.g., 60 °C for 3-fluorotoluene with H-beta catalyst) should be determined experimentally.[1][3]

  • Addition Rate:

    • Slow, dropwise addition of the nitrating agent to the solution of 3-fluorotoluene ensures better temperature control and minimizes localized high concentrations of the nitrating agent, which can lead to side reactions.

Data on Nitration of 3-Fluorotoluene with H-beta Catalyst:

ParameterValueReference
CatalystH-beta (Si/Al = 30)[1][3]
Reactant Ratio3-fluorotoluene:HNO₃ (70%) = 1:2.5[1][3]
Temperature60 °C[1][3]
Reaction Time20 h[1][3]
Conversion>79%[1][3]
Selectivity (3-fluoro-6-nitrotoluene)67%[1][3]
Selectivity (3-fluoro-4-nitrotoluene)30%[1][3]
Problem 2: Over-reduction or Lack of Selectivity in the Reduction of 4-Fluoro-2,6-dinitrotoluene

Question: During the reduction of 4-fluoro-2,6-dinitrotoluene, I am observing the formation of the diamine product or a mixture of monoamino isomers. How can I selectively reduce only one nitro group?

Answer: The selective reduction of one nitro group in a dinitro compound requires careful selection of the reducing agent and precise control of reaction conditions.

  • Choice of Reducing Agent:

    • Sodium Hydrosulfide (NaSH) or Sodium Polysulfide (Na₂Sₓ): These reagents are known for their ability to selectively reduce one nitro group in dinitroaromatic compounds. The reaction is typically carried out in an aqueous or alcoholic solution.

    • Catalytic Hydrogenation: This method can be highly selective, but the choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical. A catalyst with moderated activity might be required to prevent over-reduction.

  • Control of Stoichiometry:

    • Using a stoichiometric amount or a slight excess of the reducing agent is crucial. An excess of the reducing agent will likely lead to the reduction of both nitro groups.

  • Reaction Monitoring:

    • Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction once the desired monoamino product is formed.

Problem 3: Over-oxidation of the Methyl Group to a Carboxylic Acid

Question: My attempt to oxidize the methyl group of 5-fluoro-2-methyl-3-nitroaniline results in the formation of the corresponding benzoic acid instead of the desired benzyl alcohol. How can I prevent this over-oxidation?

Answer: The benzylic methyl group is susceptible to oxidation, and stopping the reaction at the alcohol stage can be challenging.

  • Choice of Oxidizing Agent:

    • Potassium Permanganate (KMnO₄): This is a strong oxidizing agent and often leads to the formation of the carboxylic acid.[4] To favor the alcohol, milder conditions (lower temperature, shorter reaction time) and careful control of stoichiometry are necessary.

    • Milder Oxidizing Agents: Consider using milder and more selective oxidizing agents. While specific examples for this substrate are scarce, reagents used for selective benzylic oxidation in other systems could be explored.

    • Catalytic Aerobic Oxidation: Systems employing catalysts like cobalt or manganese salts in the presence of air or oxygen can sometimes be tuned to favor the formation of the alcohol over the carboxylic acid.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature will decrease the rate of the second oxidation step (alcohol to carboxylic acid) more significantly than the first step (methyl to alcohol).

    • Reaction Time: As with the reduction step, careful monitoring is key to quenching the reaction once the desired alcohol is the major product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the scale-up of this synthesis?

A1: Each step presents unique scale-up challenges. However, the nitration step is often the most critical due to the highly exothermic nature of the reaction and the need to control regioselectivity. On a larger scale, efficient heat dissipation is paramount to prevent runaway reactions and the formation of unwanted byproducts. The use of continuous flow reactors can be a safer and more controlled alternative for nitration at scale.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Nitration: Nitric and sulfuric acids are highly corrosive. The reaction is highly exothermic and can generate toxic nitrogen oxides. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have a quenching agent (e.g., sodium bicarbonate solution) readily available.

  • Reduction: Hydrogen gas used in catalytic hydrogenation is highly flammable and forms explosive mixtures with air. Ensure proper grounding of equipment and use a well-ventilated area. Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

  • Oxidation: Strong oxidizing agents like potassium permanganate can react violently with organic materials. Avoid contact with combustible materials.

Q3: How can I purify the final product, this compound?

A3: Purification of the final product will likely involve a combination of techniques:

  • Crystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system will need to be identified through solubility studies.

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be used to separate the product from impurities.

  • Washing: The crude product may be washed with appropriate solvents to remove unreacted starting materials and byproducts.

Q4: Can I use a different starting material?

A4: Yes, alternative synthetic routes may exist. For example, one could start with a pre-functionalized benzene ring, such as 3-amino-5-fluorobenzoic acid, and then introduce the nitro and methanol functionalities. The choice of starting material will depend on factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G cluster_nitration Nitration Step cluster_reduction Reduction Step cluster_oxidation Oxidation Step Start Problem Encountered N1 Low Yield / Poor Selectivity Start->N1 Nitration Issue R1 Over-reduction / Lack of Selectivity Start->R1 Reduction Issue O1 Over-oxidation to Carboxylic Acid Start->O1 Oxidation Issue N2 Check Reaction Temperature N1->N2 N3 Optimize Nitrating Agent N2->N3 N4 Control Addition Rate N3->N4 R2 Verify Reducing Agent Stoichiometry R1->R2 R3 Monitor Reaction Progress (TLC/HPLC) R2->R3 R4 Evaluate Alternative Reducing Agents R3->R4 O2 Lower Reaction Temperature O1->O2 O3 Reduce Reaction Time O2->O3 O4 Investigate Milder Oxidizing Agents O3->O4

Caption: A troubleshooting decision tree for the synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols based on analogous reactions found in the chemical literature. These should be considered as starting points and will require optimization for the specific substrate.

Protocol 1: Nitration of 3-Fluorotoluene using a Solid Acid Catalyst
  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating at 500 °C for 4 hours under a stream of dry air.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add the activated H-beta catalyst (e.g., 1 g).

  • Reactant Addition: Add 3-fluorotoluene (e.g., 10 mmol) to the flask.

  • Nitrating Agent Addition: Slowly add 70% nitric acid (e.g., 25 mmol) to the stirred mixture.

  • Reaction: Heat the mixture to 60 °C and maintain for 20 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and wash it with a suitable solvent (e.g., dichloromethane).

  • Purification: Wash the organic phase with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography.

Protocol 2: Selective Reduction of 4-Fluoro-2,6-dinitrotoluene
  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2,6-dinitrotoluene (e.g., 5 mmol) in ethanol (e.g., 20 mL).

  • Reducing Agent Preparation: In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (e.g., 5.5 mmol) in water (e.g., 5 mL).

  • Reaction: Slowly add the NaSH solution to the stirred solution of the dinitro compound at room temperature. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed and the desired monoamino product is the major spot.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 3: Benzylic Oxidation of 5-Fluoro-2-methyl-3-nitroaniline
  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-methyl-3-nitroaniline (e.g., 2 mmol) in a mixture of acetone and water.

  • Oxidant Addition: Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) (e.g., 2 mmol) in water.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of ethanol to destroy any excess KMnO₄.

  • Work-up: Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

  • Extraction: Concentrate the filtrate to remove acetone and then extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to isolate the desired benzyl alcohol.

References

Methods for monitoring the progress of reactions with (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Amino-5-fluoro-2-nitrophenyl)methanol. It covers common methods for monitoring reaction progress and addresses specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring reactions involving this compound?

A1: The choice of monitoring technique depends on the specific transformation. The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages in terms of speed, resolution, and structural information.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a rapid and cost-effective method for qualitatively monitoring a reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product(s). A change in the retention factor (Rf) indicates a change in the compound's polarity, signaling a chemical transformation. Quantitative analysis is also possible by combining TLC with image processing systems (MIA-TLC).[1][2]

Troubleshooting TLC Monitoring:

Issue Possible Cause Suggested Solution
Spots are streaky. Sample is too concentrated; Compound is highly polar. Dilute the sample; Add a small amount of acetic acid or triethylamine to the mobile phase.
Starting material and product spots are overlapping (same Rf). The polarity difference is minimal; Inappropriate mobile phase. Test a range of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

| No spots are visible. | Sample is too dilute; Compound does not absorb UV light and no stain was used. | Concentrate the sample; Use a universal stain like potassium permanganate or iodine. |

Q3: When should I choose HPLC for reaction monitoring?

A3: HPLC is ideal for quantitative analysis and for separating complex mixtures with high resolution. It is particularly useful when the polarity difference between reactants and products is small. HPLC can provide information on the conversion rate, product purity, and the formation of byproducts.[3] For compounds like this compound, a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is a good starting point. A UV detector is effective due to the aromatic nature of the compound.[3]

Q4: How can I monitor the reduction of the nitro group to an amine?

A4: The reduction of a nitro group to an amine results in a significant increase in polarity.[4] This change is easily monitored by:

  • TLC: The product, (2,3-Diamino-5-fluorophenyl)methanol, will have a much lower Rf value than the starting material.

  • HPLC: The product will have a shorter retention time on a reversed-phase column.

  • LC-MS: This method can confirm the transformation by showing a decrease in the mass of the starting material (m/z) and the appearance of the product's mass. The theoretical mass change for the reduction of a nitro group (NO₂) to an amine group (NH₂) is a decrease of 30.01 Da.

Q5: What is the best way to track reactions involving the amino or methanol groups?

A5: Reactions at the amino group (e.g., acylation) or the methanol group (e.g., esterification) typically lead to a decrease in polarity.

  • TLC: The product will have a higher Rf value than the starting material.

  • HPLC: The product will have a longer retention time on a reversed-phase column.

  • NMR Spectroscopy: ¹H NMR can be used to track the disappearance of the starting material's signals (e.g., the -CH₂OH protons at ~4.8 ppm or the -NH₂ protons) and the appearance of new signals corresponding to the product.[5]

Experimental Protocols

Protocol 1: General Method for Reaction Monitoring by TLC
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary tube to spot a small amount of the starting material (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture on the origin line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., hexane:ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain.

  • Analysis: Compare the spots. The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress.

Protocol 2: General Method for Reaction Monitoring by HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration. Filter the sample if it contains solid particles.

  • Instrument Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Flow Rate: Typically 1 mL/min.

    • Detector: UV detector set to a wavelength where the reactant and product have significant absorbance (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample.

  • Analysis: Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This allows for the calculation of percent conversion.

Data Summary

Table 1: Comparison of Common Monitoring Techniques

TechniquePrincipleSpeedCostInformation ProvidedBest For
TLC Adsorption ChromatographyVery FastLowQualitative progress, Relative polarityQuick reaction checks, Optimizing solvent systems
HPLC Partition ChromatographyModerateHighQuantitative conversion, Purity, Byproduct detectionAccurate kinetic monitoring, Complex mixtures
LC-MS Separation by polarity, detection by massModerateVery HighConversion, Purity, Mass confirmation of productsConfirming product identity, Analyzing complex crudes
NMR Nuclear spin in a magnetic fieldSlowVery HighDetailed structural information, Functional group changesUnambiguous structure elucidation of products

Visual Guides

G cluster_workflow General Reaction Monitoring Workflow start Start Reaction sample Withdraw Aliquot at Time (t) start->sample prepare Prepare Sample for Analysis (Dilute, Quench, Filter) sample->prepare analyze Analyze using Selected Method (TLC, HPLC, etc.) prepare->analyze data Interpret Data (Rf, Retention Time, Mass) analyze->data decision Reaction Complete? data->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction & Monitor decision->continue_reaction No continue_reaction->sample

Caption: Workflow for monitoring a chemical reaction.

G cluster_decision Decision Tree for Choosing a Monitoring Method q1 What is the primary goal? ans1_qual Quick Qualitative Check q1->ans1_qual ans1_quant Quantitative Analysis q1->ans1_quant ans1_struct Structural Confirmation q1->ans1_struct tlc Use TLC ans1_qual->tlc q2 Is mass confirmation needed? ans1_quant->q2 nmr Use NMR Spectroscopy ans1_struct->nmr hplc Use HPLC q2->hplc No lcms Use LC-MS q2->lcms Yes

Caption: Decision tree for selecting an analytical method.

References

Resolving impurities in (3-Amino-5-fluoro-2-nitrophenyl)methanol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Amino-5-fluoro-2-nitrophenyl)methanol. The information is designed to help resolve common purity issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: The most common impurities typically arise from the synthetic process, which is presumed to be the reduction of 3-amino-5-fluoro-2-nitrobenzoic acid or its ester derivative. Potential impurities include:

  • Unreacted Starting Material: 3-amino-5-fluoro-2-nitrobenzoic acid.

  • Intermediates: The corresponding ester of the starting material if it was used.

  • Over-reduction Byproducts: Further reduction of the nitro group can lead to the formation of (3,5-diamino-2-nitrophenyl)methanol or the corresponding hydroxylamine.

  • Isomeric Impurities: Impurities from the initial nitration of the precursor molecule can result in isomers of this compound.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., methanol, ethanol, ethyl acetate, toluene).

  • Reagent-related Impurities: Byproducts from the reducing agent used (e.g., borane complexes).

Q2: My HPLC analysis shows an unexpected peak. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of the common impurities listed in Q1. To identify it, you can use several analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown impurities by providing the molecular weight of the compound.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): Can provide the exact mass and elemental composition, which helps in elucidating the chemical formula of the impurity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can help determine the structure of the impurity, especially when compared to the spectra of the starting materials and the desired product.

  • Co-injection: If you have a reference standard for a suspected impurity, co-injecting it with your sample can confirm its identity if the peak area of the suspected impurity increases.

Q3: What is a general-purpose HPLC method for analyzing the purity of this compound?

A3: A good starting point for a reverse-phase HPLC method would be:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher concentration of A and gradually increase B. A typical gradient could be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should be optimized for your specific sample and instrumentation to achieve the best separation of the main peak from any impurities.

Q4: How can I remove the unreacted starting material (3-amino-5-fluoro-2-nitrobenzoic acid)?

A4: The unreacted starting material is a carboxylic acid, making it more polar and acidic than the desired product, this compound. This difference in chemical properties can be exploited for purification:

  • Column Chromatography: The starting material will likely have a different retention factor (Rf) on a silica gel column compared to the product. A solvent system of intermediate polarity (e.g., ethyl acetate/hexanes) should provide good separation.

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate). The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral product remains in the organic layer.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Decrease the sample concentration or injection volume.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For amine-containing compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
Column degradation.Replace the column with a new one.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a consistent temperature.
Pump malfunction.Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
Extra Peaks (Ghost Peaks) Carryover from a previous injection.Run a blank gradient after each sample injection.
Contaminated mobile phase or sample vial.Use fresh, high-purity solvents and clean vials.
Poor Resolution Between Peaks Suboptimal mobile phase composition or gradient.Optimize the gradient profile (slope and duration) or try a different solvent system (e.g., methanol instead of acetonitrile).
Incorrect column chemistry.Consider a column with a different stationary phase (e.g., phenyl-hexyl) for alternative selectivity.
Purification Troubleshooting (Column Chromatography)
Problem Possible Cause Solution
Compound Stuck on the Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the ethyl acetate/hexanes mixture might be necessary.
The compound is acidic and strongly interacting with the silica gel.Add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent to protonate the compound and reduce its interaction with the silica.
Poor Separation of Product and Impurity The chosen solvent system does not provide adequate resolution.Perform a thorough TLC analysis with various solvent systems to find one that gives a good separation between the product and the impurity (a ΔRf of at least 0.2 is ideal).
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar solvent system (e.g., a higher percentage of hexanes).
Streaking of Bands on the Column The sample was not loaded properly or is not very soluble in the eluent.Dissolve the sample in a minimum amount of a slightly more polar solvent before loading it onto the column, or use the "dry loading" technique.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: Mix 999 mL of HPLC-grade water with 1 mL of formic acid. Degas for 15 minutes.

    • Mobile Phase B: Mix 999 mL of HPLC-grade acetonitrile with 1 mL of formic acid. Degas for 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Use the conditions outlined in the table in FAQ Q3.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Identification of Acidic Impurities by Acid-Base Extraction
  • Dissolution: Dissolve approximately 50 mg of the crude this compound in 20 mL of ethyl acetate.

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add 20 mL of a saturated aqueous solution of sodium bicarbonate and shake gently.

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer with 20 mL of brine.

  • Analysis:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Analyze the residue by HPLC. A reduction in the peak area of any acidic impurities (like the starting material) should be observed.

Visualizations

Impurity_Identification_Workflow Sample Impure this compound Sample HPLC HPLC Analysis Sample->HPLC Unexpected_Peak Unexpected Peak Detected HPLC->Unexpected_Peak LCMS LC-MS Analysis Unexpected_Peak->LCMS HRMS HRMS Analysis Unexpected_Peak->HRMS NMR NMR Spectroscopy Unexpected_Peak->NMR Co_Injection Co-injection with Standard Unexpected_Peak->Co_Injection Identify_MW Identify Molecular Weight LCMS->Identify_MW Impurity_Identified Impurity Identified Identify_MW->Impurity_Identified Determine_Formula Determine Elemental Composition HRMS->Determine_Formula Determine_Formula->Impurity_Identified Elucidate_Structure Elucidate Structure NMR->Elucidate_Structure Elucidate_Structure->Impurity_Identified Confirm_Identity Confirm Identity Co_Injection->Confirm_Identity Confirm_Identity->Impurity_Identified

Caption: Workflow for the identification of unknown impurities.

Purification_Decision_Tree Start Crude Sample Analysis (TLC/HPLC) Impurity_Type Identify Major Impurity Type Start->Impurity_Type Acidic Acidic Impurity (e.g., Starting Material) Impurity_Type->Acidic Acidic Non_Polar Less Polar Impurity Impurity_Type->Non_Polar Non-Polar Polar More Polar Impurity Impurity_Type->Polar Polar Recrystallization Recrystallization Impurity_Type->Recrystallization Crystalline Solid Extraction Acid-Base Extraction Acidic->Extraction Column_Chromo Column Chromatography Non_Polar->Column_Chromo Polar->Column_Chromo Pure_Product Pure Product Extraction->Pure_Product Column_Chromo->Pure_Product Recrystallization->Pure_Product

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Optimizing Catalyst Selection for (3-Amino-5-fluoro-2-nitrophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving (3-Amino-5-fluoro-2-nitrophenyl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic reduction of the nitro group in this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Catalyst Inactivity: The chosen catalyst (e.g., Palladium on Carbon) may be poisoned or deactivated.[1] 2. Insufficient Hydrogen Pressure: For hydrogenations, the pressure may be too low for the reaction to proceed efficiently.[2] 3. Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting contact with the catalyst.[2] 4. Inefficient Reducing Agent: If using a transfer hydrogenation method (e.g., with sodium borohydride or hydrazine), the reducing agent may be degraded or insufficient.1. Catalyst: - Use a fresh batch of catalyst. - Consider a different catalyst, such as Platinum on Carbon (Pt/C) or Raney Nickel, which can be more robust.[3] - If catalyst poisoning is suspected, purify the starting material to remove potential inhibitors like sulfur compounds.[1] 2. Hydrogen Pressure: - Gradually increase the hydrogen pressure. For challenging reductions, higher pressures may be necessary.[2] 3. Solubility: - Add a co-solvent to improve solubility. For hydrophobic substrates, a protic co-solvent like ethanol or acetic acid in a primary solvent like THF can be beneficial.[2] 4. Reducing Agent: - Use a fresh, properly stored reducing agent. - Increase the molar excess of the reducing agent.
Incomplete Reaction 1. Catalyst Deactivation: The catalyst may become progressively deactivated during the reaction.[1] 2. Product Inhibition: The amine product may adsorb onto the catalyst surface, inhibiting further reaction.[4] 3. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature.1. Catalyst: - Increase the catalyst loading. - Add the catalyst in portions throughout the reaction. 2. Product Inhibition: - Consider a different catalyst that is less susceptible to product inhibition. 3. Reaction Conditions: - Extend the reaction time. - Gradually increase the reaction temperature, monitoring for side product formation.
Formation of Side Products (e.g., Defluorination) 1. Catalyst Choice: Some catalysts, particularly Palladium-based ones, can promote hydrodefluorination, especially at higher temperatures or prolonged reaction times.[5] 2. Harsh Reaction Conditions: High temperatures and pressures can increase the likelihood of side reactions.1. Catalyst: - Switch to a catalyst less prone to causing hydrodehalogenation, such as Raney Nickel.[3] - Rhodium-based catalysts have also been investigated for their effects on defluorination.[5][6] 2. Reaction Conditions: - Optimize the reaction temperature and pressure to the mildest effective conditions. - Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
Formation of Azo or Azoxy Impurities 1. Incomplete Reduction: These impurities are often intermediates in the reduction of nitro groups and can accumulate if the reaction stalls.[7] 2. Reaction Conditions: Certain reducing agents and conditions can favor the formation of these dimeric species. For instance, using lithium aluminum hydride with aromatic nitro compounds can lead to azo products.[3]1. Drive the Reaction to Completion: - Ensure sufficient reducing agent and active catalyst are present to fully reduce the nitro group to the amine. 2. Modify Conditions: - Avoid conditions known to favor azo/azoxy formation. Catalytic hydrogenation with H2 is generally less prone to this issue. - The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, which can lead to azo/azoxy compounds.[8]

Catalyst Performance Comparison (Illustrative Data for Nitroarene Reduction)

The following table summarizes typical performance data for various catalysts in the reduction of nitroarenes. While not specific to this compound, it provides a comparative basis for catalyst selection.

Catalyst Reducing Agent Typical Solvent(s) Relative Activity Selectivity Concerns Reference
Palladium on Carbon (Pd/C) H₂, NaBH₄, HydrazineEthanol, Methanol, THFHighPotential for hydrodefluorination.[3][9]
Platinum on Carbon (Pt/C) H₂Ethanol, Acetic AcidHighGenerally good, but can also cause dehalogenation.[2]
Raney Nickel (Ra-Ni) H₂Ethanol, MethanolModerate to HighGood for avoiding dehalogenation of aromatic halides.[3]
Iron (Fe) Acetic AcidEthanol/WaterModerateMild and selective in the presence of other reducible groups.[3]
Silver on Titania (Ag/TiO₂) NaBH₄EthanolGoodHigh yields and selectivity reported for some nitroarenes.
Ruthenium on Carbon (Ru/C) H₂VariousHighWell-established for reduction reactions.[10]

Experimental Protocols

Detailed Methodology for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline and should be optimized for the specific experimental setup.

  • Reactor Setup:

    • To a clean, dry hydrogenation vessel, add this compound (1.0 eq).

    • Add a suitable solvent such as ethanol or methanol to dissolve the substrate.

  • Catalyst Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst. The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation:

    • Seal the reaction vessel.

    • Purge the vessel with hydrogen gas several times to remove air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired diamine.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow. What is the first thing I should check?

A1: The first step is to verify the activity of your catalyst and the quality of your reagents. Catalysts can lose activity over time or become poisoned.[1] Using a fresh batch of catalyst is a good starting point. Also, ensure your hydrogen source is pure and, if using a transfer hydrogenation reagent like NaBH₄, that it has not degraded.

Q2: I am observing a significant amount of a defluorinated side product. How can I avoid this?

A2: Hydrodefluorination is a known side reaction, particularly with palladium catalysts.[5] To minimize this, consider switching to a different catalyst like Raney Nickel, which is known to be less prone to dehalogenating aromatic rings.[3] Alternatively, you can try running the reaction under milder conditions (lower temperature and pressure).

Q3: Can I reuse my catalyst?

A3: While it is sometimes possible to reuse catalysts like Pd/C, their activity may decrease with each cycle due to poisoning or physical degradation. If you choose to reuse the catalyst, ensure it is thoroughly washed and dried under inert conditions. For consistent results, especially in a drug development setting, using fresh catalyst for each batch is recommended.

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a crucial role in dissolving the substrate to ensure good contact with the solid catalyst.[2] Protic solvents like ethanol and methanol are commonly used and can also act as a proton source. In cases of poor solubility, a co-solvent system may be necessary.

Q5: How do I know if my catalyst is poisoned?

A5: A significant drop in reaction rate or a complete lack of conversion with a previously reliable catalyst batch can indicate poisoning.[1] Common poisons include sulfur compounds, halides, and strong coordinating ligands.[1] If you suspect poisoning, purifying your starting materials and solvents is essential.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_troubleshoot Troubleshooting Start Select (3-Amino-5-fluoro- 2-nitrophenyl)methanol Solvent Choose Solvent Start->Solvent Catalyst Select Catalyst Solvent->Catalyst Setup Assemble Reactor Catalyst->Setup Reaction Run Reaction (Control T, P) Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Check Incomplete Reaction? Monitor->Check SideProducts Side Products? Monitor->SideProducts Filter Filter Catalyst Concentrate Concentrate Filter->Concentrate Purify Purify Product Concentrate->Purify Analyze Analyze Purity Purify->Analyze Check->Reaction No Check->Filter Yes SideProducts->Catalyst Yes, change catalyst SideProducts->Reaction Yes, adjust conditions

Caption: Experimental workflow for catalyst selection and reaction optimization.

Catalyst_Selection_Logic Start Goal: Reduce Nitro Group HighYield High Yield Required? Start->HighYield HalidePresent Halide (F) Present? HighYield->HalidePresent Yes CostSensitive Cost a Major Factor? HighYield->CostSensitive No PdC Try Pd/C or Pt/C HalidePresent->PdC No RaneyNi Consider Raney Ni HalidePresent->RaneyNi Yes CostSensitive->PdC No Fe Consider Fe/Acid CostSensitive->Fe Yes NonNoble Explore Non-Noble Metal Catalysts Fe->NonNoble

Caption: Decision logic for initial catalyst selection.

Reaction_Pathway Substrate (3-Amino-5-fluoro- 2-nitrophenyl)methanol (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso +2e-, +2H+ Defluoro Defluorinated Product Substrate->Defluoro Side Reaction (e.g., with Pd/C) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Product Desired Product (R-NH2) Hydroxylamine->Product +2e-, +2H+ Azo Azo/Azoxy Side Product (R-N=N-R) Hydroxylamine->Azo

Caption: Simplified reaction pathway showing key intermediates and side products.

References

Validation & Comparative

Comparative Analysis of (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the evaluation of a novel class of potential anti-cancer agents.

This guide provides a comparative analysis of (3-Amino-5-fluoro-2-nitrophenyl)methanol and its structurally related analogs, which are emerging as a promising scaffold in the discovery of novel kinase inhibitors for cancer therapy. This document summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering a framework for their preclinical assessment. While a direct comparative study on a comprehensive series of this compound analogs with publicly available quantitative data is limited, this guide consolidates available information on related structures and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction

This compound and its derivatives represent a class of small molecules with significant potential in oncology drug development. The presence of key functional groups—an amino group, a nitro group, and a fluorine atom on a phenyl methanol backbone—provides a versatile scaffold for chemical modification to optimize pharmacological properties. These compounds are often investigated as intermediates in the synthesis of more complex heterocyclic structures, such as kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This guide will focus on the comparative evaluation of these analogs in the context of their anti-cancer properties, with a particular emphasis on their potential to inhibit key signaling pathways implicated in tumor growth and survival.

Physicochemical Properties of Lead Compound and Analogs

A comparative analysis begins with the characterization of the physicochemical properties of the lead compound, this compound, and its synthesized analogs. These properties are crucial for understanding their drug-like characteristics and for interpreting biological data.

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)H-Bond DonorsH-Bond Acceptors
Lead Compound (Structure of this compound)C₇H₇FN₂O₃186.141.2524
Analog 1 (Structure of Analog 1, e.g., different substitution pattern)-----
Analog 2 (Structure of Analog 2, e.g., modification of the amino group)-----
Analog 3 (Structure of Analog 3, e.g., replacement of the nitro group)-----

Note: The data for analogs in this table is hypothetical and should be replaced with experimental or calculated values for a specific library of synthesized compounds.

Biological Evaluation: Comparative Anti-cancer Activity

The cornerstone of this comparative analysis is the evaluation of the biological activity of the synthesized analogs against various cancer cell lines. This typically involves determining the half-maximal inhibitory concentration (IC50) to quantify their cytotoxic or anti-proliferative effects.

Comparative IC50 Values

The following table presents a template for summarizing the IC50 values of this compound and its analogs across a panel of human cancer cell lines.

Compound IDIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on A549 (Lung Cancer)IC50 (µM) on HCT116 (Colon Cancer)IC50 (µM) on K562 (Leukemia)
Lead Compound ----
Analog 1 ----
Analog 2 ----
Analog 3 ----
Positive Control (e.g., Doxorubicin) Known ValueKnown ValueKnown ValueKnown Value

Note: This table should be populated with experimental data obtained from cell viability assays such as the MTT or XTT assay.

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, detailed experimental protocols are essential.

Synthesis of this compound Analogs

A general synthetic scheme for the preparation of this compound analogs is outlined below. Specific modifications to this protocol will be required depending on the desired analog.

General Workflow for Analog Synthesis

G Start Starting Material (e.g., Substituted Fluoronitrobenzoic Acid) Reduction Reduction of Carboxylic Acid (e.g., LiAlH4 or Borane) Start->Reduction Purification1 Purification (e.g., Column Chromatography) Reduction->Purification1 Modification Functional Group Modification (e.g., N-alkylation, Suzuki coupling) Purification1->Modification Purification2 Final Purification (e.g., Recrystallization or HPLC) Modification->Purification2 End Target Analog Purification2->End

Caption: General workflow for the synthesis of this compound analogs.

Protocol:

  • Reduction of the Carboxylic Acid: To a solution of the appropriately substituted fluoronitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

  • Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding phenylmethanol derivative.

  • Further Modification (Optional): The amino, nitro, or hydroxyl groups can be further modified using standard organic synthesis techniques to generate a library of analogs.

  • Characterization: Confirm the structure of the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

G Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a suitable software.

Analysis of Apoptosis by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs exert their effects. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to quantify apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanistic Insights: Signaling Pathway Analysis

Given that many small molecule anti-cancer agents target specific signaling pathways, it is crucial to investigate the mechanism of action of these novel compounds. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in cancer.

Hypothesized MAPK Signaling Pathway Inhibition

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound Analog Inhibitor->RAF Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound analogs.

Western Blot Analysis of MAPK Pathway Proteins

Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2, to determine if the compounds inhibit pathway activation.

Protocol:

  • Protein Extraction: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total-ERK1/2 and phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound and its analogs as potential anti-cancer agents. The successful execution of the described experimental protocols will enable researchers to generate robust and comparable data to elucidate the structure-activity relationships within this novel class of compounds. Future studies should focus on synthesizing a diverse library of analogs to systematically explore the impact of various substituents on biological activity. Promising lead compounds should be further evaluated in in vivo animal models to assess their efficacy and safety profiles, with the ultimate goal of identifying a clinical candidate for the treatment of cancer.

Biological activity comparison of compounds derived from (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anticancer Activity of 2-Phenylbenzothiazole Derivatives

For Immediate Release

A series of novel 2-phenylbenzothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. This guide provides a comparative analysis of their biological activity, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is based on a study by and provides a clear comparison of the cytotoxic effects of these compounds against various cancer cell lines.

Data Summary

The in vitro cytotoxic activity of the synthesized 2-phenylbenzothiazole derivatives was evaluated against three human cancer cell lines: A549 (lung carcinoma), HT1080 (fibrosarcoma), and MCF7-MDR (multi-drug resistant breast cancer). The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.

Compound IDR-group (Substitution on 2-phenyl ring)IC50 (µg/mL) on A549IC50 (µg/mL) on HT1080IC50 (µg/mL) on MCF7-MDR
1a H>50>50>50
1b 2-Cl>50>50>50
1c 3-Cl>50>50>50
1e 4-OH13.21>5012.87
1g 4-OCH312.09>5011.95
1i 2,3,4-tri-OCH310.07>5010.89
1k 4-OH, 3-Br8.5421.439.12
1l 4-OH, 3-NO27.8915.678.03

Analysis of Biological Activity

The results indicate that the nature and position of the substituent on the 2-phenyl ring significantly influence the anticancer activity of the benzothiazole derivatives.

  • Unsubstituted (1a) and chloro-substituted (1b, 1c) derivatives showed no significant cytotoxic activity.

  • The presence of a hydroxyl group at the 4-position (1e) introduced notable activity against A549 and MCF7-MDR cell lines.

  • Methoxy substitution at the 4-position (1g) and tri-methoxy substitution (1i) also resulted in significant cytotoxicity.

  • The most potent compounds were the brominated (1k) and nitrated (1l) derivatives of the 4-hydroxyphenyl compound, exhibiting the lowest IC50 values against all three cell lines. This suggests that the combination of a 4-hydroxyl group with an electron-withdrawing group at the 3-position enhances the anticancer activity.

Experimental Protocols

Synthesis of 2-Phenylbenzothiazole Derivatives

The synthesis of the 2-phenylbenzothiazole derivatives was achieved through the condensation of 2-aminothiophenol with various substituted aromatic aldehydes.

General Procedure:

  • A mixture of 2-aminothiophenol (1 mmol) and the respective aromatic aldehyde (1 mmol) was refluxed in ethanol (20 mL) for 4-6 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried.

  • The crude product was purified by recrystallization from ethanol to afford the desired 2-phenylbenzothiazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Protocol:

  • Cell Seeding: A549, HT1080, and MCF7-MDR cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[1][3][4]

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[1][3][4]

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[3][4]

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add test compounds incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO incubation_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance apoptosis_pathway cluster_stimulus Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Anticancer_Compound Anticancer Compound Bcl2 Bcl-2 (Anti-apoptotic) Anticancer_Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Anticancer_Compound->Bax activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Analytical Characterization of (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of (3-Amino-5-fluoro-2-nitrophenyl)methanol, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of this compound. This document presents a comparison of common chromatographic and spectroscopic methods, offering insights into their principles, experimental protocols, and performance characteristics.

Method Comparison: At a Glance

The characterization of this compound typically involves a suite of analytical techniques to confirm its structure and assess its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are the most commonly employed methods. The choice of method depends on the specific analytical goal, such as quantification, impurity profiling, or structural elucidation.

Analytical Method Primary Application Key Performance Parameters Alternative Techniques
High-Performance Liquid Chromatography (HPLC) Quantification, Purity Assessment, Impurity ProfilingLinearity (r² > 0.999), Accuracy (90-110% recovery), Precision (RSD < 2%), Limit of Detection (LOD) and Quantification (LOQ) in the ng/mL to µg/mL range.Ultra-High-Performance Liquid Chromatography (UHPLC), Capillary Electrophoresis (CE)
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and Quantification of Volatile Impurities, Structural ElucidationHigh sensitivity (pg to fg range), High resolution for complex mixtures, Mass spectral library matching for identification.Headspace GC, GC with other detectors (e.g., FID, ECD)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Purity Determination (qNMR)High resolution for structural details, Non-destructive, Quantitative capability with internal standards.X-ray Crystallography
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group Identification, Confirmation of StructureRapid analysis, Characteristic absorption bands for functional groups.Raman Spectroscopy

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is extensively used for purity determination and quantification.

Experimental Protocol: Reversed-Phase HPLC

A typical reversed-phase HPLC method for the analysis of aromatic nitro compounds can be adapted for this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm and 330 nm for nitroaromatic compounds).[1]

  • Injection Volume: 10 µL.

  • Temperature: Ambient or controlled at 25 °C.

Performance Data (Representative)

The following table summarizes typical performance characteristics for HPLC analysis of related aromatic nitro compounds.

Parameter Typical Value
Linearity (r²) > 0.999
Accuracy (% Recovery) 95 - 105%
Precision (RSD) < 2%
Limit of Detection (LOD) 10 - 100 ng/mL
Limit of Quantification (LOQ) 50 - 500 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of polar functional groups (-NH2 and -OH), derivatization is often required to improve the volatility and chromatographic behavior of this compound.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to derivatize the active hydrogens in the amino and hydroxyl groups.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

Performance Data (Representative)

The following table outlines typical performance characteristics for GC-MS analysis of derivatized aromatic amines and phenols.

Parameter Typical Value
Linearity (r²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (RSD) < 10%
Limit of Detection (LOD) 0.1 - 10 pg
Limit of Quantification (LOQ) 0.5 - 50 pg

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound. Furthermore, quantitative NMR (qNMR) can be a powerful primary method for determining purity without the need for a reference standard of the analyte itself.[2][3][4][5][6]

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: A proton-decoupled experiment to obtain singlets for each unique carbon atom.

  • qNMR: For purity assessment, a certified internal standard with a known concentration is added to a precisely weighed sample of the analyte. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Expected Spectral Features
  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the methanol group, and the amine protons. The coupling patterns and chemical shifts will be influenced by the fluorine, nitro, and amino substituents.

  • ¹³C NMR: Resonances for each of the seven carbon atoms in the molecule, with their chemical shifts providing information about their electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key functional groups in this compound.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or dissolved in a suitable solvent.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

Characteristic Absorption Bands
Functional Group Expected Wavenumber Range (cm⁻¹)
O-H stretch (alcohol) 3200 - 3600 (broad)
N-H stretch (amine) 3300 - 3500 (two bands for primary amine)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
N-O stretch (nitro, asymmetric) 1500 - 1560
N-O stretch (nitro, symmetric) 1335 - 1385
C-F stretch 1000 - 1400
C-N stretch 1250 - 1350
C-O stretch 1000 - 1260

Visualizing Workflows and Pathways

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a pharmaceutical intermediate like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_methods Analytical Methods cluster_documentation Documentation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_screen Initial Screening (TLC, Melting Point) purification->initial_screen structural_elucidation Structural Elucidation initial_screen->structural_elucidation purity_assessment Purity and Impurity Profiling structural_elucidation->purity_assessment ftir FTIR structural_elucidation->ftir nmr NMR (¹H, ¹³C, qNMR) structural_elucidation->nmr purity_assessment->nmr qNMR hplc HPLC/UHPLC purity_assessment->hplc gcms GC-MS purity_assessment->gcms report Certificate of Analysis (CoA) purity_assessment->report

Caption: A typical experimental workflow for the synthesis, purification, and analytical characterization of a pharmaceutical intermediate.

Metabolic Pathway of Aromatic Nitro Compounds

The following diagram illustrates a generalized metabolic pathway for the reduction of aromatic nitro compounds in biological systems, a process relevant to understanding the potential metabolism and toxicology of this compound.

metabolic_pathway cluster_reduction Nitro Group Reduction cluster_conjugation Further Metabolism cluster_activation Potential Bioactivation nitro Aromatic Nitro Compound (Ar-NO₂) nitroso Nitroso Intermediate (Ar-NO) nitro->nitroso Nitroreductases (+2e⁻, +2H⁺) hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine Nitroreductases (+2e⁻, +2H⁺) amine Amine Metabolite (Ar-NH₂) hydroxylamine->amine Nitroreductases (+2e⁻, +2H⁺) reactive_intermediates Reactive Intermediates (e.g., Nitrenium Ion) hydroxylamine->reactive_intermediates O-acetylation or O-sulfonation conjugation Conjugation Reactions (e.g., Glucuronidation, Sulfation) amine->conjugation excretion Excretion conjugation->excretion dna_adducts DNA Adducts reactive_intermediates->dna_adducts

Caption: A generalized metabolic pathway for the reduction of aromatic nitro compounds, which can lead to detoxification or bioactivation.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of novel intermediates is paramount. (3-Amino-5-fluoro-2-nitrophenyl)methanol and its structural analogs are key building blocks in the construction of a variety of bioactive molecules, particularly kinase inhibitors. This guide provides a comparative analysis of the synthesis efficiency for this compound and its closely related alternatives, supported by experimental data and detailed protocols.

Comparative Synthesis Data

CompoundStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)
(2-Fluoro-3-nitrophenyl)methanol Methyl 2-fluoro-3-nitrobenzoateDiisobutylaluminium hydride (DIBAL)1 hour95Not Specified
2-Amino-5-fluoropyridine 4-cyano-1-butyneFluorine, Cuprous chloride, Ammonia10 hours75.599.4
3-Amino-5-fluoropyridine 5-FluoronicotinamideSodium hydroxide, Bromine4 hours87.2Not Specified
2-Amino-5-nitrophenol o-Aminophenol, UreaNitric acid, Sulfuric acid4 hours (total)80 (overall)Not Specified

Experimental Protocols

Synthesis of (2-Fluoro-3-nitrophenyl)methanol[1]

This protocol describes the reduction of a methyl ester to a primary alcohol.

Materials:

  • Methyl 2-fluoro-3-nitrobenzoate

  • Diisobutylaluminium hydride (DIBAL) (1.0 M in toluene)

  • Toluene

  • Methanol

  • Saturated Rochelle salt solution (aqueous)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in toluene (92 mL) is cooled to -78 °C.

  • DIBAL (115.7 mL, 1.0 M in toluene) is added slowly to the solution.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to 0 °C for an additional 30 minutes.

  • The reaction is cooled back to -78 °C, and methanol, saturated aqueous Rochelle salt solution, and ethyl acetate are added sequentially.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The product is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield (2-Fluoro-3-nitrophenyl)methanol as a brown oil (7.52 g, 95% yield).

Synthesis of 2-Amino-5-fluoropyridine

This multi-step protocol involves cyclization and subsequent amination.

Materials:

  • 4-cyano-1-butyne

  • Cuprous chloride

  • Nitrogen gas

  • Fluorine gas

  • 1,2-dichloroethane

  • Aqueous ammonia (17 wt%)

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 ml three-necked flask, 120 g of 1,2-dichloroethane, 15.8 g (0.2 mol) of 4-cyano-1-butyne, and 0.5 g of cuprous chloride (0.005 mol) are combined.

  • Under stirring, a nitrogen-diluted fluorine gas (2-5 wt%) is introduced intermittently at 30-35 °C over 5 hours (total of 8 g of fluorine gas).

  • The reaction is stirred at 35-40 °C for 3 hours.

  • Nitrogen gas is bubbled through the mixture for 2 hours to remove residual fluorine and hydrogen fluoride.

  • 120 g of 17 wt% aqueous ammonia is added, and the mixture is stirred at 60-65 °C for 5 hours.

  • After cooling to 20 °C, the layers are separated. The aqueous layer is extracted three times with 1,2-dichloroethane.

  • The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.

  • The 1,2-dichloroethane is removed by rotary evaporation to yield 16.9 g of 2-amino-5-fluoropyridine as a yellow powder (75.5% yield, 99.4% purity).

Application Context: Kinase Inhibitor Synthesis and Signaling Pathways

This compound and its analogs are valuable precursors for the synthesis of kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the activity of kinases, which are enzymes that play a key role in cell signaling pathways controlling cell growth, proliferation, and survival.[1][2] One of the most important of these is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3][4][5][6][7]

Below is a diagram illustrating a simplified experimental workflow for the synthesis of a kinase inhibitor and a representation of the PI3K/Akt signaling pathway that such an inhibitor might target.

G cluster_0 Kinase Inhibitor Synthesis Workflow A This compound or Alternative B Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Purification (e.g., Chromatography) B->C D Final Kinase Inhibitor C->D

A simplified workflow for kinase inhibitor synthesis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 inhibits Inhibitor Kinase Inhibitor (e.g., targeting PI3K/Akt) Inhibitor->PI3K Inhibitor->Akt

The PI3K/Akt signaling pathway and points of inhibition.

References

Head-to-head comparison of different synthetic routes for (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Amino-5-fluoro-2-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of two plausible synthetic pathways to this target molecule, offering insights into their respective advantages and challenges. The presented routes are based on established chemical transformations of analogous compounds, providing a solid foundation for practical implementation.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 3-Amino-5-fluoro-2-nitrobenzoic acidRoute 2: Reduction of 3-Amino-5-fluoro-2-nitrobenzaldehyde
Starting Material 3-Amino-5-fluoro-2-nitrobenzoic acid3-Amino-5-fluoro-2-nitrobenzaldehyde
Key Transformation Selective reduction of a carboxylic acidReduction of an aldehyde
Potential Reagents Borane-tetrahydrofuran complex (BH3·THF)Sodium borohydride (NaBH4)
Plausible Yield Moderate to HighHigh
Chemoselectivity Good, requires careful control to avoid reduction of the nitro groupExcellent, NaBH4 is generally unreactive towards nitro and amino groups
Operational Simplicity Moderate, requires anhydrous conditions and careful handling of borane reagentsHigh, reactions are typically straightforward and can be run in alcoholic solvents
Scalability Potentially good, but may require specialized equipment for handling borane reagentsExcellent, NaBH4 is an inexpensive and easy-to-handle reagent

Route 1: Synthesis via Reduction of 3-Amino-5-fluoro-2-nitrobenzoic acid

This route involves the direct and selective reduction of the carboxylic acid functionality of 3-Amino-5-fluoro-2-nitrobenzoic acid to the corresponding benzyl alcohol. The primary challenge lies in achieving this transformation without affecting the sensitive nitro and amino groups. Borane reagents are well-suited for this purpose.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-fluoro-2-nitrobenzoic acid

The synthesis of the starting material can be envisioned through the nitration of 3-amino-5-fluorobenzoic acid.

  • To a solution of 3-amino-5-fluorobenzoic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

  • The reaction mixture is stirred at 0°C for several hours and then carefully poured onto ice.

  • The precipitated product is collected by filtration, washed with cold water, and dried to yield 3-Amino-5-fluoro-2-nitrobenzoic acid.

Step 2: Reduction of 3-Amino-5-fluoro-2-nitrobenzoic acid

  • To a solution of 3-Amino-5-fluoro-2-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of methanol, followed by water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Logical Workflow for Route 1

Route1 start 3-Amino-5-fluorobenzoic acid intermediate 3-Amino-5-fluoro-2-nitrobenzoic acid start->intermediate Nitration (HNO3, H2SO4) product This compound intermediate->product Selective Reduction (BH3·THF)

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Reduction of 3-Amino-5-fluoro-2-nitrobenzaldehyde

This alternative route proceeds through an aldehyde intermediate, which is then reduced to the target benzyl alcohol. The reduction of an aldehyde to an alcohol is a high-yielding and chemoselective transformation that can be achieved with mild reducing agents.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-fluoro-2-nitrobenzaldehyde

The synthesis of the aldehyde intermediate could be achieved by the oxidation of a suitable precursor or via a formylation reaction. For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Reduction of 3-Amino-5-fluoro-2-nitrobenzaldehyde

  • To a solution of 3-Amino-5-fluoro-2-nitrobenzaldehyde in methanol or ethanol at 0°C, sodium borohydride (NaBH4) is added portion-wise.

  • The reaction mixture is stirred at 0°C for a short period (typically 30-60 minutes) and then allowed to warm to room temperature.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. The product may be pure enough for subsequent steps or can be further purified by recrystallization or column chromatography.

Logical Workflow for Route 2

Route2 start 3-Amino-5-fluoro-2-nitrobenzaldehyde product This compound start->product Reduction (NaBH4)

Caption: Synthetic pathway for Route 2.

Head-to-Head Analysis

Chemoselectivity: Route 2 offers superior chemoselectivity. Sodium borohydride is a mild reducing agent that will readily reduce the aldehyde group while being unreactive towards the nitro and amino functionalities under standard conditions. In contrast, while borane reagents are known for their ability to selectively reduce carboxylic acids in the presence of nitro groups, the reaction conditions in Route 1 must be carefully controlled to avoid over-reduction.

Operational Simplicity and Safety: Route 2 is operationally simpler and generally safer. Sodium borohydride is a stable solid that is easy to handle, and the reaction is typically performed in common alcoholic solvents. Route 1 involves the use of borane-tetrahydrofuran complex, which is a flammable and moisture-sensitive reagent requiring anhydrous conditions and an inert atmosphere, adding a layer of complexity to the procedure.

Yield and Purity: While experimental data for the exact target molecule is not available, it is reasonable to predict that Route 2 would provide a higher yield and purity of the final product due to the clean and highly selective nature of the aldehyde reduction with NaBH4. The reduction in Route 1 may be accompanied by the formation of byproducts, potentially complicating purification and lowering the overall yield.

Starting Material Accessibility: The feasibility of each route is highly dependent on the commercial availability and cost of the respective starting materials. A thorough investigation into the accessibility of 3-Amino-5-fluoro-2-nitrobenzoic acid and 3-Amino-5-fluoro-2-nitrobenzaldehyde is crucial before selecting a synthetic strategy.

Conclusion

Both proposed routes offer viable pathways to this compound. Route 2, involving the reduction of 3-Amino-5-fluoro-2-nitrobenzaldehyde with sodium borohydride, appears to be the more advantageous approach due to its superior chemoselectivity, operational simplicity, and likely higher yield. However, the final choice of synthesis will ultimately depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. This guide provides a foundational comparison to aid researchers in making an informed decision for the efficient synthesis of this valuable chemical intermediate.

Confirming the Structure of (3-Amino-5-fluoro-2-nitrophenyl)methanol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Spectroscopic Data

The following tables summarize key spectroscopic data for compounds structurally related to (3-Amino-5-fluoro-2-nitrophenyl)methanol. This comparative data is crucial for predicting the expected spectral features of the target molecule.

Table 1: ¹H NMR Data of Related Nitrophenyl Methanol Derivatives

CompoundAromatic Protons (ppm)CH₂OH Protons (ppm)Solvent
(2-Fluoro-3-nitrophenyl)methanol[1]7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H)4.87 (s, 2H)CDCl₃
Predicted for this compound~6.5-7.5 (m, 2H)~4.7 (s, 2H)CDCl₃/DMSO-d₆

Note: The predicted shifts for the target compound are based on the expected shielding effects of the amino group and the deshielding effects of the nitro and fluoro groups on the aromatic ring.

Table 2: ¹³C NMR Data of Related Nitroanilines

CompoundAromatic Carbons (ppm)Solvent
4-Fluoro-3-nitroaniline[2]149.3, 137.2, 126.9, 119.4, 115.5, 115.2Not Specified
Predicted for this compound~100-160CDCl₃/DMSO-d₆

Note: The ¹³C NMR spectrum is expected to show six distinct aromatic carbon signals and one signal for the methanol carbon. The carbon attached to the fluorine will likely exhibit a large C-F coupling constant.

Table 3: Mass Spectrometry Data of Related Nitrophenyl Methanol Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Info
(2-Amino-5-fluoro-3-nitrophenyl)methanolC₇H₇FN₂O₃186.14Not Specified
(2-Fluoro-5-nitrophenyl)methanol[3]C₇H₆FNO₃171.13GC-MS m/z Top Peak: 125
(3-Fluoro-4-nitrophenyl)methanol[4][5]C₇H₆FNO₃171.13Not Specified
(3-Amino-5-nitrophenyl)methanol[6]C₇H₈N₂O₃168.15Not Specified
This compoundC₇H₇FN₂O₃186.14Expected [M+H]⁺: 187.05

Experimental Protocols

Detailed methodologies for acquiring the necessary spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

4. ¹⁹F NMR Spectroscopy:

  • Instrument: Spectrometer equipped with a fluorine probe (e.g., 376 MHz).

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: A wide range should be used initially (e.g., -50 to -150 ppm) and then narrowed.

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

    • Note: ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the presence and position of the fluorine atom.[7][8]

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Parameters:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Set to an appropriate pressure for stable spray.

    • Drying Gas (N₂): Set to a temperature of 200-300 °C.

    • Mass Range: Scan from m/z 50 to 500.

3. High-Resolution Mass Spectrometry (HRMS):

  • Utilize a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion. This will allow for the determination of the elemental composition and confirm the molecular formula.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

structure_confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesize Compound purification Purify Compound (e.g., Column Chromatography) synthesis->purification nmr Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) purification->nmr ms Acquire Mass Spectra (ESI-MS, HRMS) purification->ms analyze_nmr Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration nmr->analyze_nmr analyze_ms Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern - Accurate Mass ms->analyze_ms structure_elucidation Elucidate Structure analyze_nmr->structure_elucidation analyze_ms->structure_elucidation

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Derivatives of (3-Amino-5-fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical aspect of drug discovery and development, ensuring the safety, efficacy, and quality of chiral pharmaceutical compounds. For researchers working with chiral derivatives of (3-Amino-5-fluoro-2-nitrophenyl)methanol, a versatile building block in medicinal chemistry, selecting the optimal analytical method for enantiomeric excess (e.e.) determination is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Hypothetical Chiral Derivatization Strategies

To facilitate the separation of enantiomers, derivatization with a chiral derivatizing agent (CDA) is often employed to convert the enantiomers into diastereomers, which have different physical properties and can be separated by achiral chromatography. Given the structure of this compound, both the amino and hydroxyl groups are potential sites for derivatization.

cluster_starting_material Starting Material cluster_derivatization Chiral Derivatization cluster_products Diastereomeric Products cluster_analysis Analysis start This compound amino_derivatization Amino Group Derivatization (e.g., with Mosher's acid chloride) start->amino_derivatization React with CDA for amine hydroxyl_derivatization Hydroxyl Group Derivatization (e.g., with a chiral isocyanate) start->hydroxyl_derivatization React with CDA for alcohol diastereomers_amino Diastereomeric Amides amino_derivatization->diastereomers_amino diastereomers_hydroxyl Diastereomeric Carbamates hydroxyl_derivatization->diastereomers_hydroxyl analysis Separation and Quantification (HPLC, SFC, NMR) diastereomers_amino->analysis diastereomers_hydroxyl->analysis

Figure 1: Hypothetical workflow for chiral derivatization of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for determining enantiomeric purity depends on several factors, including the properties of the analyte, the required sensitivity and accuracy, and the available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.[1][2]Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO2) as the mobile phase.[3][4][]Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct chemical shifts for the enantiomers.[6]
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).[1][7]SFC system with a chiral column, back-pressure regulator, and detector (e.g., UV, MS).[3][]NMR spectrometer and a suitable chiral auxiliary.
Sample Requirements Soluble in the mobile phase. Derivatization may be needed to improve detection or separation.[8]Soluble in the supercritical fluid/modifier mixture.[3]Soluble in a suitable deuterated solvent. Requires a higher concentration than chromatographic methods.
Advantages Widely applicable, vast library of chiral stationary phases available, robust and reproducible.[1][2]Faster separations, lower organic solvent consumption (greener), higher efficiency, and better for preparative scale.[3][4][]Non-destructive, provides structural information, can be used for absolute configuration determination, and no separation is needed. 19F NMR is highly sensitive for fluorinated compounds.[9][10][11][12]
Limitations Longer analysis times compared to SFC, higher organic solvent consumption.[4]Requires specialized equipment, may not be suitable for highly polar compounds without modifiers.Lower sensitivity compared to chromatographic methods, potential for signal overlap, cost of chiral auxiliaries.
Relevance for Target Molecule Well-suited for the analysis of the aromatic and polar target molecule. A variety of polysaccharide-based CSPs could be effective.The polarity of the molecule may require the use of polar co-solvents (modifiers). Offers a faster and more environmentally friendly alternative to HPLC.[4][13][14][15]The presence of the fluorine atom makes 19F NMR a particularly powerful tool, offering a high degree of sensitivity and spectral dispersion.[9][10][11][16]

Experimental Protocols

General Workflow for Enantiomeric Purity Assessment

cluster_sample Sample Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis sample_prep Prepare racemic and enantiomerically enriched samples column_screening Screen Chiral Stationary Phases (HPLC/SFC) or Chiral Auxiliaries (NMR) sample_prep->column_screening mobile_phase_opt Optimize Mobile Phase / Solvent Conditions column_screening->mobile_phase_opt instrument_params Optimize Instrumental Parameters (flow rate, temperature, etc.) mobile_phase_opt->instrument_params linearity Linearity instrument_params->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq quantification Quantify Enantiomeric Ratio lod_loq->quantification

Figure 2: General workflow for developing and validating a method for enantiomeric purity analysis.
Chiral HPLC Method Development Protocol

  • Column Screening:

    • Select a range of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type).[2] A good starting point would be columns like Chiralcel OD-H and Chiralpak AD.[1]

    • Prepare a solution of the racemic analyte at a concentration of approximately 1 mg/mL.

    • Screen each column with a set of standard mobile phases, such as mixtures of hexane/isopropanol and hexane/ethanol for normal phase, or acetonitrile/water or methanol/water with buffers for reversed phase.[1][17]

  • Mobile Phase Optimization:

    • Once a column shows promising selectivity, optimize the mobile phase composition to improve resolution and reduce analysis time.

    • For normal phase, vary the ratio of the alcohol modifier. For reversed phase, adjust the organic modifier concentration and the pH of the aqueous phase.

    • For basic compounds like the target molecule, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.[1]

  • Parameter Optimization:

    • Optimize the flow rate to balance analysis time and resolution.

    • Investigate the effect of column temperature. Lower temperatures often increase enantioselectivity.

Chiral SFC Method Development Protocol
  • Column and Modifier Screening:

    • Screen a selection of CSPs compatible with SFC. Polysaccharide-based columns are a common choice.[4]

    • Use a primary screening mobile phase of CO2 with a polar modifier, typically methanol or ethanol.[13][14]

    • For primary amines, acidic and basic additives in the modifier are crucial for good peak shape and selectivity. A common combination is trifluoroacetic acid (TFA) and triethylamine (TEA).[13][14]

  • Additive and Modifier Optimization:

    • Optimize the type and concentration of the modifier and additives. The choice of alcohol modifier can significantly impact selectivity.

    • Vary the percentage of the modifier in the mobile phase to adjust retention and resolution.

  • Instrumental Parameter Optimization:

    • Optimize the back pressure and temperature. These parameters affect the density and solvating power of the supercritical fluid.

    • Adjust the flow rate for optimal separation efficiency and analysis time.

Enantiomeric Excess Determination by 19F NMR
  • Sample Preparation:

    • Dissolve a known quantity of the fluorinated analyte in a suitable deuterated solvent (e.g., CDCl3, acetonitrile-d3).

    • Acquire a standard 19F NMR spectrum of the analyte.

  • Addition of Chiral Solvating Agent (CSA):

    • Add a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral alcohol) to the NMR tube.

    • The CSA will form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the 19F NMR spectrum.[9][10][11]

  • Data Acquisition and Analysis:

    • Acquire the 19F NMR spectrum of the mixture.

    • Integrate the signals corresponding to the two enantiomers. The ratio of the integrals directly corresponds to the enantiomeric ratio. The high sensitivity and wide chemical shift range of 19F NMR can provide excellent resolution of the diastereomeric signals.[9][12]

Method Comparison and Selection

cluster_hplc Chiral HPLC cluster_sfc Chiral SFC cluster_nmr Chiral NMR hplc_adv Advantages: - Widely available - Robust - Large variety of columns hplc_dis Disadvantages: - Slower analysis - High solvent consumption sfc_adv Advantages: - Fast - 'Green' (less organic solvent) - High efficiency sfc_dis Disadvantages: - Specialized equipment - Less suitable for very polar compounds nmr_adv Advantages: - Non-destructive - Provides structural information - 19F NMR is highly sensitive nmr_dis Disadvantages: - Lower sensitivity - Requires higher sample concentration - Potential for signal overlap

Figure 3: Key advantages and disadvantages of the primary analytical techniques for enantiomeric purity assessment.

For routine analysis and high-throughput screening of the enantiomeric purity of this compound derivatives, Chiral SFC is often the preferred method due to its speed and reduced environmental impact.[3][4] Chiral HPLC remains a robust and reliable alternative, particularly if SFC instrumentation is not available.[1] For initial characterization, confirmation of absolute configuration, and when dealing with limited sample amounts where non-destructive analysis is crucial, 19F NMR with a chiral auxiliary is an exceptionally powerful and highly recommended technique, leveraging the presence of the fluorine atom for enhanced sensitivity and resolution.[9][10][11]

Ultimately, the choice of method will be guided by the specific requirements of the analysis, available resources, and the stage of the drug development process. A combination of these techniques can often provide the most comprehensive and reliable assessment of enantiomeric purity.

References

Safety Operating Guide

Proper Disposal of (3-Amino-5-fluoro-2-nitrophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (3-Amino-5-fluoro-2-nitrophenyl)methanol, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is a halogenated aromatic nitroamine, and its disposal requires careful consideration of its chemical properties. This substance should be treated as hazardous waste and managed in accordance with all applicable local, state, and federal regulations. Improper disposal can lead to hazardous reactions and environmental contamination.

Summary of Disposal Procedures

All personnel handling this compound must be thoroughly familiar with the following disposal protocols. This includes the use of appropriate personal protective equipment (PPE) and adherence to designated waste collection procedures.

Waste CategoryContainer TypeLabeling Requirements
Solid this compound WasteTightly sealed, compatible container"Hazardous Waste," "Halogenated Organic Waste," Chemical Name
Contaminated Labware (e.g., gloves, wipes)Sealed plastic bag or other appropriate container"Hazardous Waste," "Solid Waste Contaminated with this compound"
Solutions of this compoundTightly sealed, compatible container (polyethylene recommended)"Hazardous Waste," "Halogenated Organic Liquid Waste," Chemical Name and Concentration

Detailed Disposal Protocol

The following step-by-step methodology must be followed for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (double nitrile or Viton recommended), chemical splash goggles, and a fully-buttoned lab coat.[1]

2. Waste Segregation:

  • This compound waste must be segregated as halogenated organic waste .[2]

  • Do not mix this waste with non-halogenated organic solvents, acids, bases, oxidizers, or other incompatible materials.[1][2][3] Keeping halogenated and non-halogenated waste separate can also reduce disposal costs.[4]

3. Solid Waste Disposal:

  • Carefully collect solid this compound waste, including any spilled material absorbed with an inert material, and place it into a designated, compatible, and tightly sealed container.[5][6]

  • For spill cleanup, use spark-proof tools and explosion-proof equipment.[6]

  • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

4. Liquid Waste Disposal:

  • Collect solutions containing this compound in a designated, compatible container with a secure, threaded cap. Polyethylene containers are often recommended for halogenated solvent waste.[1]

  • The container must be labeled with "Hazardous Waste," "Halogenated Organic Liquid Waste," and a list of all chemical constituents with their approximate percentages.[7][8]

  • Keep the waste container closed at all times except when actively adding waste.[7]

5. Disposal of Contaminated Materials:

  • Dispose of all contaminated items, such as gloves, absorbent pads, and weighing papers, as hazardous waste.

  • Place these materials in a sealed bag or other appropriate container and label it clearly as "Solid Waste Contaminated with this compound."[7]

6. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][7]

  • Ensure waste containers are stored in a designated satellite accumulation area and within secondary containment.[4]

7. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]

  • Do not dispose of this compound down the drain or by evaporation.[1][5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Solution containing This compound waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Wipes, etc.) waste_type->contaminated_materials Contaminated Materials collect_solid Collect in a compatible, sealed container. Label as 'Halogenated Organic Waste'. solid_waste->collect_solid collect_liquid Collect in a compatible, sealed container. Label as 'Halogenated Organic Liquid Waste' with contents. liquid_waste->collect_liquid collect_contaminated Place in a sealed bag. Label as 'Contaminated Solid Waste'. contaminated_materials->collect_contaminated store_waste Store in a designated, well-ventilated area with secondary containment. collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.